molecular formula C14H19NO2 B160121 2-(1-Benzylpiperidin-4-yl)acetic acid CAS No. 130927-83-2

2-(1-Benzylpiperidin-4-yl)acetic acid

Cat. No.: B160121
CAS No.: 130927-83-2
M. Wt: 233.31 g/mol
InChI Key: GVMWYGJXPBMXEE-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)acetic acid ( 130927-83-2) is a nitrogen-containing heterocyclic compound of significant interest in pharmacological research and development. It serves as a crucial synthetic intermediate or building block in the discovery of novel pharmaceuticals, particularly those targeting the central nervous system (CNS) . Its chemical structure, featuring a benzyl and a piperidine moiety, allows for further chemical modifications and is frequently utilized in the synthesis of potential therapeutic agents for conditions such as depression, anxiety, and psychiatric disorders . Researchers value this compound for its role in studying structure-activity relationships and optimizing drug efficacy. The molecular formula is C 14 H 19 NO 2 and it has a molecular weight of 233.31 g/mol . Predicted physical properties include a boiling point of 378.0 ± 15.0 °C and a density of 1.121 ± 0.06 g/cm 3 . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store this product under an inert atmosphere at room temperature . Intended Use : This product is provided expressly for research purposes and is designated "For Research Use Only". It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMWYGJXPBMXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(1-Benzylpiperidin-4-yl)acetic acid" CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 130927-83-2

This technical guide provides an in-depth overview of 2-(1-Benzylpiperidin-4-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The document covers its physicochemical properties, a plausible synthetic route, and its potential pharmacological significance based on the activities of structurally related molecules.

Compound Data

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 130927-83-2[1]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Appearance Light Yellow Powder[2]
Purity 94.5-100%[2]
Storage Conditions Inert atmosphere, room temperature[1]

Synthesis Pathway

The overall synthesis can be envisioned as a two-stage process:

  • Formation of the core intermediate: Synthesis of 1-Benzyl-4-piperidone.

  • Elaboration of the acetic acid side chain: Conversion of the piperidone to the final acetic acid product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 1-Benzyl-4-piperidone cluster_stage2 Stage 2: Elaboration of Acetic Acid Side Chain benzylamine Benzylamine bis_ester N,N-bis(β-propionate methyl ester) benzylamine benzylamine->bis_ester 1,4-Addition methyl_acrylate Methyl Acrylate methyl_acrylate->bis_ester piperidone 1-Benzyl-4-piperidone bis_ester->piperidone Dieckmann Condensation & Hydrolysis/Decarboxylation piperidone2 1-Benzyl-4-piperidone piperidone->piperidone2 intermediate_ester Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate piperidone2->intermediate_ester Horner-Wadsworth-Emmons Reaction wittig_reagent Wittig Reagent (e.g., (EtO)₂P(O)CH₂CO₂Et) wittig_reagent->intermediate_ester final_ester Ethyl 2-(1-benzylpiperidin-4-yl)acetate intermediate_ester->final_ester Double Bond Reduction reduction Reduction (e.g., H₂, Pd/C) reduction->final_ester final_product This compound final_ester->final_product Ester Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, H₂O) hydrolysis->final_product Signaling_Pathway cluster_compound This compound cluster_targets Potential Molecular Targets cluster_effects Potential Downstream Effects compound This compound sigma_receptor Sigma (σ) Receptors compound->sigma_receptor Binding/Modulation mao Monoamine Oxidase (MAO) compound->mao Inhibition monoamine_transporters Monoamine Transporters (DAT, SERT, NET) compound->monoamine_transporters Interaction cellular_signaling Alteration of Intracellular Signaling Cascades sigma_receptor->cellular_signaling neurotransmitter_regulation Modulation of Neurotransmitter Levels (e.g., Dopamine, Serotonin) mao->neurotransmitter_regulation monoamine_transporters->neurotransmitter_regulation therapeutic_outcomes Potential Therapeutic Effects (e.g., Neuroprotection, Antidepressant) neurotransmitter_regulation->therapeutic_outcomes cellular_signaling->therapeutic_outcomes

References

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)acetic acid: Structure, Synthesis, and Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activities of 2-(1-benzylpiperidin-4-yl)acetic acid is limited in publicly accessible literature. This guide synthesizes information from structurally related compounds to provide a predictive analysis of its chemical properties, synthesis, and potential pharmacological relevance. All proposed mechanisms and experimental protocols are based on established methodologies for similar molecules and are intended to guide future research.

Introduction

This compound is a carboxylic acid derivative featuring a piperidine ring N-substituted with a benzyl group. The presence of the 1-benzylpiperidine scaffold is of significant interest in medicinal chemistry, as this motif is a core component in a variety of biologically active compounds.[1] Notably, derivatives of 1-benzylpiperidine have shown potent activity as acetylcholinesterase (AChE) inhibitors and as ligands for sigma receptors, making them promising candidates for the development of therapeutics for neurodegenerative diseases and other central nervous system (CNS) disorders.[2][3] This technical guide provides a comprehensive analysis of the chemical structure, plausible synthetic routes, and predicted biological activities of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a central piperidine ring with an acetic acid moiety at the 4-position and a benzyl group attached to the nitrogen atom.

CAS Number: 130927-83-2[4]

A summary of its predicted and known physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂Calculated
Molecular Weight 233.31 g/mol Calculated
IUPAC Name This compoundN/A
Predicted XLogP3 2.5PubChem (CID 57370830 - Inferred)
Predicted Hydrogen Bond Donor Count 1PubChem (CID 57370830 - Inferred)
Predicted Hydrogen Bond Acceptor Count 3PubChem (CID 57370830 - Inferred)
Predicted Rotatable Bond Count 4PubChem (CID 57370830 - Inferred)

Synthesis and Experimental Protocols

A practical synthesis of this compound can be envisioned through a two-step process starting from the commercially available 1-benzyl-4-piperidone. The first step involves the formation of an unsaturated ester via a Horner-Wadsworth-Emmons reaction, followed by reduction of the double bond and hydrolysis of the ester.

A logical workflow for the proposed synthesis is outlined below.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 1-Benzyl-4-piperidone C Sodium Hydride (NaH) in THF A->C Reactant B Triethyl phosphonoacetate B->C Reagent D Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate C->D Product E Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate F H₂, Pd/C in Ethanol E->F Reactant G Ethyl 2-(1-benzylpiperidin-4-yl)acetate F->G Product H Ethyl 2-(1-benzylpiperidin-4-yl)acetate I Aqueous NaOH, then HCl H->I Reactant J This compound I->J Product G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Postsynaptic Binding Breakdown Choline + Acetate AChE->Breakdown Signal Cholinergic Signal Transduction Postsynaptic->Signal Molecule This compound (Predicted Inhibitor) Molecule->AChE Inhibition G Molecule This compound (Predicted Ligand) Sigma1 Sigma-1 (σ₁) Receptor (at ER) Molecule->Sigma1 Binding IP3R IP3 Receptor Sigma1->IP3R Modulation Ca Ca²⁺ Signaling IP3R->Ca Cellular Modulation of Cellular Functions (e.g., Neuronal Survival) Ca->Cellular

References

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action for 2-(1-Benzylpiperidin-4-yl)acetic acid is not extensively available in the peer-reviewed literature. This document synthesizes information from structurally related compounds to propose a series of well-founded hypotheses on its potential mechanisms of action. The quantitative data, experimental protocols, and signaling pathways described herein are based on these related molecules and should be considered a predictive framework to guide future research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule of interest due to its structural resemblance to a number of pharmacologically active compounds. The core structure, a piperidine ring N-substituted with a benzyl group and bearing an acetic acid moiety at the 4-position, suggests several potential interactions with key neurological targets. This technical guide will explore the most plausible hypothesized mechanisms of action, supported by data from analogous compounds. The primary hypotheses center on its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist and a modulator of the γ-aminobutyric acid (GABA) system. Secondary, yet viable, hypotheses include interactions with sigma (σ) receptors and monoamine transporters.

Primary Hypothesized Mechanisms of Action

1. NMDA Receptor Antagonism

A significant body of evidence suggests that piperidine derivatives can act as antagonists at the NMDA receptor, a key player in excitatory neurotransmission.

  • Rationale: Structurally similar compounds, such as 4-benzyl-1-piperidinylalkynylpyrroles and other piperidine-based molecules, have been identified as potent antagonists of the NMDA receptor, with some showing selectivity for the NR1A/2B subtype.[1][2] The benzylpiperidine scaffold is a recurring motif in compounds designed to target the NMDA receptor.[3][4][5]

  • Proposed Signaling Pathway: As an NMDA receptor antagonist, this compound would likely inhibit the influx of Ca²⁺ into the postsynaptic neuron. This would, in turn, modulate downstream signaling cascades, including the activation of nitric oxide synthase (nNOS) and subsequent production of nitric oxide (NO), a key retrograde messenger.

    NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows nNOS nNOS Ca_ion->nNOS Activates Downstream Downstream Signaling Ca_ion->Downstream Modulates NO Nitric Oxide nNOS->NO Produces Compound This compound Compound->NMDA_R Inhibits

    Figure 1: Hypothesized NMDA Receptor Antagonism Pathway.
  • Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

    • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • cRNA Injection: Inject oocytes with cRNAs encoding for specific NMDA receptor subunits (e.g., NR1 and NR2B).

    • Incubation: Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

    • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.

    • Data Acquisition: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current. Apply varying concentrations of this compound to determine its effect on the glutamate-induced current.

    • Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

2. GABAA Receptor Positive Allosteric Modulation

The piperidine moiety is also present in compounds that modulate the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

  • Rationale: Piperine and its derivatives, which contain a piperidine ring, have been shown to be positive allosteric modulators of GABAA receptors.[6][7][8] These compounds enhance the GABA-induced chloride current, suggesting a mechanism that potentiates inhibitory neurotransmission.[9]

  • Proposed Signaling Pathway: As a positive allosteric modulator of the GABAA receptor, the compound would bind to a site distinct from the GABA binding site and enhance the receptor's affinity for GABA or the efficacy of channel opening. This would lead to an increased influx of chloride ions (Cl⁻), hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

    GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Activates Cl_ion Cl⁻ Influx GABA_R->Cl_ion Allows Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Causes Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to Compound This compound Compound->GABA_R Potentiates

    Figure 2: Hypothesized GABAA Receptor Modulation Pathway.
  • Experimental Protocol: Radioligand Binding Assay for GABAA Receptor

    • Membrane Preparation: Prepare synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus).

    • Incubation: Incubate the membranes with a radioligand that binds to a specific site on the GABAA receptor (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine site).

    • Competition Assay: Perform the incubation in the presence of increasing concentrations of this compound.

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Analysis: Determine the Ki value of the compound by analyzing the competition binding data using non-linear regression.

Secondary Hypothesized Mechanisms of Action

1. Sigma (σ) Receptor Modulation

  • Rationale: The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors. Compounds with this moiety have shown high affinity for both σ₁ and σ₂ receptor subtypes.[10]

  • Proposed Experimental Workflow:

    Sigma_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay (³H-pentazocine for σ₁) ([³H]DTG for σ₁/σ₂) Ki_Value Determine Ki values for σ₁ and σ₂ Binding_Assay->Ki_Value Functional_Assay Calcium Mobilization Assay in σ₁-expressing cells Agonist_Antagonist Determine Agonist or Antagonist Profile Functional_Assay->Agonist_Antagonist

    Figure 3: Experimental Workflow for Sigma Receptor Profiling.

2. Monoamine Reuptake Inhibition

  • Rationale: The benzylpiperidine core is structurally related to inhibitors of monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). Some 1-benzylpiperidine derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and SERT.[11]

Quantitative Data from Structurally Related Compounds

Compound ClassTargetAssay TypeMeasured ValueReference
Piperidine-based NMDA AntagonistNMDA ReceptorBinding Affinity (Ki)74 nM[2]
4-Benzyl-1-piperidinylalkynylpyrrolesNR1A/2B ReceptorAntagonist ActivityPotent[1]
PiperineGABAA ReceptorElectrophysiology (EC₅₀)42.8 - 59.6 µM[7][8]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} derivativeσ₁ ReceptorBinding Affinity (Ki)1.45 nM[10]

Conclusion

Based on the analysis of structurally similar compounds, this compound is hypothesized to primarily act as an NMDA receptor antagonist or a positive allosteric modulator of GABAA receptors. These two mechanisms are not mutually exclusive and could contribute to a complex pharmacological profile. Secondary mechanisms involving sigma receptors and monoamine transporters are also plausible and warrant investigation. The experimental protocols and workflows outlined in this guide provide a clear path for elucidating the precise mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent.

References

Unveiling the Therapeutic Potential of 2-(1-Benzylpiperidin-4-yl)acetic Acid: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

2-(1-Benzylpiperidin-4-yl)acetic acid, widely known as Bepotastine, is a second-generation antihistamine with a multifaceted mechanism of action that extends beyond its primary role as a histamine H1 receptor antagonist. This technical guide provides an in-depth exploration of the known and potential biological targets of Bepotastine, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of Bepotastine's pharmacological profile and highlighting its therapeutic potential in allergic inflammation.

Introduction

Bepotastine is a potent and highly selective anti-allergic agent.[1][2][3] Its efficacy in the treatment of allergic conditions such as allergic rhinitis and urticaria is well-established.[3] The therapeutic effects of Bepotastine are attributed to its ability to modulate multiple pathways involved in the allergic inflammatory cascade. This guide will delve into the specific molecular interactions and cellular effects that underpin its clinical utility.

Primary Biological Targets and Mechanisms of Action

Bepotastine exerts its anti-allergic effects through a combination of direct receptor antagonism and modulation of inflammatory cell activity. The primary biological targets and mechanisms of action are detailed below.

Histamine H1 Receptor Antagonism
Mast Cell Stabilization

Bepotastine has been demonstrated to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[5][6] This action is crucial in attenuating the early phase of the allergic response. The stabilizing effect is achieved by modulating intracellular signaling pathways that are triggered upon allergen binding to IgE on the mast cell surface.

Inhibition of Eosinophil Migration

In the late phase of the allergic reaction, the infiltration of eosinophils into inflamed tissues contributes to chronic inflammation and tissue damage. Bepotastine has been shown to suppress the migration of eosinophils, a key aspect of its anti-inflammatory properties.[1][7] This effect is, at least in part, mediated by the inhibition of chemoattractants such as leukotriene B4 (LTB4).[5]

Modulation of Pro-inflammatory Mediators

Beyond its effects on histamine and cellular migration, Bepotastine also modulates the production and action of other key inflammatory molecules. It has been shown to inhibit the production of Interleukin-5 (IL-5), a critical cytokine for eosinophil development and survival.[3][8] Furthermore, Bepotastine can suppress the actions of leukotriene B4 (LTB4) and platelet-activating factor (PAF), both of which are potent lipid mediators of inflammation.[1][4]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activities of this compound (Bepotastine).

Biological Target/ActivityParameterValueSpecies/Cell TypeReference
Mast Cell Stabilization IC50 (Histamine Release Inhibition)252 µMHuman Conjunctival Mast Cells[6]
Eosinophil Chemotaxis Inhibition Effective Concentration (LTB4-induced)0.1 mM - 1 mMGuinea Pig Peritoneal Eosinophils[5]
Interleukin-5 (IL-5) Production Inhibition Effective Concentration0.1 µM - 100 µMHuman Peripheral Blood Mononuclear Cells[8]
Leukotriene B4 (LTB4) Action Inhibition Effective Concentration (Ca2+ influx)1 µM - 100 µMCultured NeutrophilsNot directly cited

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Bepotastine and a typical experimental workflow for its characterization.

G Histamine H1 Receptor Signaling Pathway and Bepotastine Inhibition Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gαq/11 H1R->Gq Activates Bepotastine Bepotastine (this compound) Bepotastine->H1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation G Mast Cell Degranulation and Bepotastine's Stabilizing Effect Allergen Allergen IgE IgE Allergen->IgE Binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links MastCell Mast Cell SignalingCascade Intracellular Signaling Cascade (e.g., Lyn, Syk, LAT) Fc_epsilon_RI->SignalingCascade Activates Ca2_Influx Ca²⁺ Influx SignalingCascade->Ca2_Influx Bepotastine Bepotastine (this compound) Bepotastine->SignalingCascade Inhibits Granule Granule (Histamine, etc.) Ca2_Influx->Granule Triggers fusion Degranulation Degranulation (Mediator Release) Granule->Degranulation Leads to G Experimental Workflow for Assessing Bepotastine's Biological Activity cluster_0 In Vitro Assays cluster_1 Data Analysis H1_Binding H1 Receptor Binding Assay Ki_Calc Ki Determination H1_Binding->Ki_Calc Mast_Cell Mast Cell Stabilization Assay IC50_Calc IC50 Determination Mast_Cell->IC50_Calc Eosinophil_Chemo Eosinophil Chemotaxis Assay Migration_Analysis Migration Analysis Eosinophil_Chemo->Migration_Analysis IL5_Prod IL-5 Production Assay Cytokine_Quant Cytokine Quantification IL5_Prod->Cytokine_Quant Bepotastine Bepotastine (Test Compound) Bepotastine->H1_Binding Bepotastine->Mast_Cell Bepotastine->Eosinophil_Chemo Bepotastine->IL5_Prod

References

Spectroscopic Profile of 2-(1-Benzylpiperidin-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1-Benzylpiperidin-4-yl)acetic acid (CAS No. 130927-83-2). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines predicted data based on established spectroscopic principles and data from closely related analogs with generalized experimental protocols. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₄H₁₉NO₂[1] Molecular Weight: 233.31 g/mol [1] CAS Number: 130927-83-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 1-benzylpiperidine, acetic acid, and other 4-substituted piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~3.5Singlet2HBenzyl protons (-CH₂-Ph)
~2.8-3.0Multiplet2HPiperidine protons (H-2e, H-6e)
~2.2Doublet2HAcetic acid protons (-CH₂-COOH)
~1.9-2.1Multiplet2HPiperidine protons (H-2a, H-6a)
~1.5-1.8Multiplet3HPiperidine protons (H-3e, H-4, H-5e)
~1.2-1.4Multiplet2HPiperidine protons (H-3a, H-5a)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175-180Carboxylic acid carbon (-COOH)
~138-140Quaternary aromatic carbon (C-1')
~128-130Aromatic carbons (C-2', C-3', C-4', C-5', C-6')
~63Benzyl carbon (-CH₂-Ph)
~53Piperidine carbons (C-2, C-6)
~41Acetic acid carbon (-CH₂-COOH)
~35Piperidine carbon (C-4)
~31Piperidine carbons (C-3, C-5)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2900-3000Medium-StrongC-H stretch (aromatic and aliphatic)
~1700StrongC=O stretch (carboxylic acid)
1450-1600MediumC=C stretch (aromatic ring)
1150-1300MediumC-N stretch (tertiary amine)
~700 and ~740StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/zProposed Fragment Ion
233[M]⁺ (Molecular Ion)
188[M - COOH]⁺
142[M - CH₂COOH - H]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Spectroscopy Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Spectroscopy Acquisition:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak is used as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Ionization Mode: Positive ion mode is generally preferred for amines.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas (N₂): Flow rate adjusted to obtain a stable spray.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

  • Mass Range: Scan from m/z 50 to 500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire experimental data and compare it with the predicted values and established literature for related compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(1-Benzylpiperidin-4-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from its structural analogues and constituent chemical moieties to predict its physicochemical behavior. Furthermore, detailed, standardized experimental protocols are provided to enable researchers to determine precise quantitative data for solubility and stability.

Physicochemical Properties and Predicted Solubility Profile

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvents and under different environmental conditions.

Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC₁₄H₁₉NO₂PubChem
Molecular Weight233.31 g/mol PubChem
XLogP31.9PubChem (Computed)
Hydrogen Bond Donor Count1PubChem (Computed)
Hydrogen Bond Acceptor Count3PubChem (Computed)
pKa (strongest acidic)4.4 (Predicted)ChemAxon
pKa (strongest basic)9.2 (Predicted)ChemAxon

Predicted Solubility Profile

A qualitative solubility profile for this compound can be inferred from the properties of its core structures: the piperidine ring, the benzyl group, and the acetic acid moiety. Piperidine itself is miscible with water and soluble in many organic solvents.[1] The presence of the lipophilic benzyl group and the polar carboxylic acid group suggests an amphiphilic nature.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Ethanol, MethanolModerate to HighThe carboxylic acid and piperidine nitrogen can engage in hydrogen bonding. Solubility in aqueous media is expected to be pH-dependent.
Polar AproticDMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are anticipated.
NonpolarHexane, TolueneLow to ModerateThe nonpolar benzyl group may provide some solubility, but the polar acetic acid and piperidine core will limit miscibility with highly nonpolar solvents.

The solubility of weakly basic drugs with acidic functional groups can sometimes be enhanced in organic solvents by the addition of a volatile acid, like acetic acid, which promotes ionization.[2]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound using the shake-flask method.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

  • Calibrated HPLC-UV or LC-MS/MS system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved with undissolved solid remaining.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge or filter the supernatant to separate the saturated solution from the undissolved solid.

  • Dilution: Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to vial prep2 Add precise volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge or filter supernatant equil->sep1 ana1 Dilute saturated solution sep1->ana1 ana2 Quantify using HPLC or LC-MS/MS ana1->ana2 res1 Calculate solubility (mg/mL or mol/L) ana2->res1

Caption: Workflow for Determining Equilibrium Solubility.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the degradation pathways.[3]

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to various stress conditions as outlined in the table below. Include a control sample stored under normal conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS/MS) to separate and quantify the parent compound and any degradation products.

  • Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.

Typical Forced Degradation Conditions

ConditionReagent/DetailsPurpose
Acid Hydrolysis0.1 M HCl, heatTo test for acid-catalyzed degradation.
Base Hydrolysis0.1 M NaOH, heatTo test for base-catalyzed degradation, such as hydrolysis of amides or esters.
Oxidation3% H₂O₂, room temperatureTo test for susceptibility to oxidation.
Thermal Stress60°CTo evaluate the effect of elevated temperature.
PhotostabilityExposure to light (ICH Q1B guidelines)To assess degradation upon exposure to light.[3]

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period for an active substance.[3]

Experimental Protocol for Long-Term Stability:

  • Batch Selection: Use at least one batch of the active substance.

  • Storage Conditions: Store the substance under long-term conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[3]

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[3]

  • Parameters to Test: Monitor appearance, assay, degradation products, and any other critical quality attributes.

Workflow for a General Stability Study

G cluster_setup Study Setup cluster_storage Storage and Sampling cluster_analysis Analysis cluster_evaluation Data Evaluation setup1 Prepare samples of the compound setup2 Define storage conditions (e.g., Temp, Humidity, Light) setup1->setup2 storage1 Place samples in stability chambers setup2->storage1 storage2 Withdraw samples at pre-defined time points storage1->storage2 analysis1 Analyze for parent compound and degradation products storage2->analysis1 analysis2 Use stability-indicating method (e.g., HPLC, LC-MS) analysis1->analysis2 eval1 Assess degradation profile analysis2->eval1 eval2 Determine shelf-life or re-test period eval1->eval2

Caption: General workflow for conducting a stability study.

Potential Signaling Pathways and Logical Relationships

While no specific signaling pathways for this compound have been elucidated, the structural similarity to other N-benzylpiperidine derivatives suggests potential interactions with biological targets. For instance, some derivatives have been investigated as inhibitors of acetylcholinesterase or as modulators of the serotonin transporter.[4] A related compound, (4-Benzyl-piperidin-1-yl)-acetic acid, is theorized to act as a monoamine releasing agent and a monoamine oxidase inhibitor based on the pharmacology of its 4-benzylpiperidine core.[5]

Logical Relationship for Target Identification

G cluster_core Structural Components cluster_targets Potential Biological Targets compound 2-(1-Benzylpiperidin-4-yl) acetic acid core1 N-Benzylpiperidine compound->core1 core2 Acetic Acid Moiety compound->core2 target1 Monoamine Transporters (DAT, NET, SERT) core1->target1 target2 Monoamine Oxidases (MAO-A, MAO-B) core1->target2 target3 Sigma Receptors core1->target3 target4 Acetylcholinesterase core1->target4

Caption: Logical relationship for potential biological target identification.

This guide provides a foundational framework for initiating solubility and stability studies on this compound. The provided protocols are generalized and should be adapted and validated for specific research needs.

References

The Strategic Role of 2-(1-Benzylpiperidin-4-yl)acetic Acid as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-yl)acetic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its rigid piperidine core, substituted with a flexible acetic acid side chain and a lipophilic benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the multifaceted role of this compound as a synthetic intermediate, detailing its application in the construction of complex molecular architectures, particularly in the pursuit of potent and selective analgesics and neurokinin receptor antagonists.

Core Synthetic Transformations and Applications

The chemical reactivity of this compound is centered around its carboxylic acid functionality, which allows for a variety of classical and modern synthetic transformations. These reactions enable the elaboration of the core structure into more complex derivatives with tailored pharmacological profiles.

Amide Bond Formation: A Gateway to Diverse Functionality

The most prevalent application of this compound is in the formation of amide bonds. This transformation is fundamental to introducing a vast range of chemical diversity, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting amides are often key components of compounds targeting G-protein coupled receptors (GPCRs) and ion channels.

A general workflow for the synthesis of amide derivatives from this compound involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Amide_Synthesis_Workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_product Final Product start This compound activation Activation (e.g., HATU, EDC/HOBt) start->activation Coupling Reagent coupling Amide Coupling activation->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product Amide Derivative coupling->product

Caption: General workflow for amide synthesis.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid moiety is another key transformation, often employed to enhance the lipophilicity and membrane permeability of the resulting compounds. This can be crucial for improving oral bioavailability and brain penetration, particularly for centrally acting drugs.

Reduction to Alcohols: Accessing Novel Scaffolds

Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(1-benzylpiperidin-4-yl)ethanol, opens up new avenues for chemical modification. The resulting hydroxyl group can be further functionalized, for instance, through etherification or oxidation to an aldehyde, providing access to a different set of molecular scaffolds.

Decarboxylation and Cyclization Reactions

While less common, decarboxylation of this compound or its derivatives can be a strategic step in certain synthetic routes. Furthermore, the acetic acid side chain can participate in intramolecular cyclization reactions to form novel heterocyclic systems, such as spiropiperidines. The synthesis of spiropiperidines has gained significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and potency.

Synthetic_Pathways cluster_transformations Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound amide Amide Formation (+ R1R2NH) start->amide ester Esterification (+ R'OH) start->ester reduction Reduction (e.g., LiAlH4) start->reduction cyclization Intramolecular Cyclization start->cyclization amide_prod Amide Derivatives amide->amide_prod ester_prod Ester Derivatives ester->ester_prod alcohol_prod 2-(1-Benzylpiperidin-4-yl)ethanol reduction->alcohol_prod spiro_prod Spiropiperidines cyclization->spiro_prod

Caption: Key synthetic pathways from the core intermediate.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key transformations of this compound and its analogs, based on established synthetic methodologies.

Table 1: Amide Coupling Reactions

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)
HATUDIPEADMFRoom Temp85-95
EDC/HOBtNMMDCM/DMF0 to Room Temp70-90
SOCl₂ then AminePyridineDCM0 to Room Temp60-80

Table 2: Esterification Reactions

ReagentCatalystSolventTemperature (°C)Typical Yield (%)
Alcohol (R'OH)H₂SO₄ (cat.)TolueneReflux70-85
Alkyl Halide (R'X)Cs₂CO₃DMF50-8080-95

Table 3: Reduction of Carboxylic Acid

Reducing AgentSolventTemperature (°C)Typical Yield (%)
LiAlH₄THF0 to Reflux80-90
BH₃·THFTHF0 to Room Temp75-85

Experimental Protocols

General Procedure for Amide Coupling using HATU

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA, 3.0 eq) and the desired amine (1.1 eq). The mixture is stirred at room temperature for 10 minutes. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) is then added in one portion. The reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

General Procedure for Fischer Esterification

A solution of this compound (1.0 eq), the desired alcohol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude ester is purified by column chromatography.

General Procedure for the Reduction of the Carboxylic Acid to an Alcohol

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours. After completion (monitored by TLC), the reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 2-(1-benzylpiperidin-4-yl)ethanol.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its strategic use in a variety of synthetic transformations, most notably amide bond formation, provides a reliable and efficient route to diverse libraries of compounds. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, making it an indispensable tool for medicinal chemists in the rational design and synthesis of novel therapeutic agents with potential applications in a range of diseases, particularly those affecting the central nervous system. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to fully leverage the potential of this important synthetic building block.

"2-(1-Benzylpiperidin-4-yl)acetic acid" derivatives and analogs discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of 2-(1-Benzylpiperidin-4-yl)acetic Acid Derivatives and Analogs

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, present in numerous pharmaceuticals.[1] this compound represents a core structure with significant potential for derivatization to explore a range of biological targets. While direct pharmacological data on this specific molecule is limited, analysis of its structural analogs provides a strong basis for predicting its mechanisms of action and guiding the discovery of novel derivatives. This technical guide synthesizes information on synthetic strategies, potential biological targets, and experimental protocols relevant to the exploration of this compound derivatives and analogs. The primary proposed mechanisms of action, based on structurally related compounds, include modulation of GABAergic and Sigma receptor systems.

Introduction to the this compound Core

The title compound features a central piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an acetic acid moiety. The N-benzylpiperidine fragment is a common feature in molecules targeting the central nervous system (CNS), while the acetic acid group provides a handle for further modification and can influence pharmacokinetic properties. Analogs of this structure have shown affinity for critical CNS targets, including GABA receptors and sigma receptors, suggesting a rich pharmacological landscape for new derivatives.[2][3][4]

Structural Analogs of Interest

The discovery process for novel therapeutics often involves the synthesis and evaluation of structural analogs to establish structure-activity relationships (SAR). Key analogs for the this compound core include:

  • Piperazine Analogs : Replacing the piperidine ring with a piperazine ring, such as in (4-Benzyl-piperazin-1-yl)-acetic acid, introduces an additional nitrogen atom, potentially altering binding modes and physicochemical properties.[5][6]

  • Pyridine Analogs : Certain pyridine derivatives incorporating the N-benzylpiperidine moiety have demonstrated high affinity for sigma receptors.[2]

  • Positional Isomers : The isomer (4-Benzyl-piperidin-1-yl)-acetic acid, where the acetic acid group is attached to the nitrogen atom, serves as a valuable comparator for understanding the role of the substitution pattern.[4]

  • Derivatives of the Benzyl Group : Substitution on the aromatic ring of the benzyl group can modulate electronic properties and provide additional interaction points with biological targets.

  • Derivatives of the Acetic Acid Moiety : Esterification or amidation of the carboxylic acid can create prodrugs or new chemical entities with different biological profiles.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves the initial construction of the core N-benzylpiperidine ring system, followed by the introduction or modification of the acetic acid side chain.

Synthesis of the N-Benzyl-4-Piperidone Core

A common and effective route to the N-benzylpiperidine core is the synthesis of 1-benzyl-4-piperidone, a versatile intermediate. This can be achieved through a multi-step process starting from benzylamine and methyl acrylate, proceeding via a 1,4-addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[7] Alternatively, direct benzylation of 4-piperidone hydrochloride is also a widely used method.[7]

General Synthetic Workflow

The overall strategy for synthesizing target molecules can be visualized as a multi-stage process, beginning with commercially available starting materials and proceeding through key intermediates to the final compounds, which are then subjected to biological screening.

G start_mat Starting Materials (e.g., 4-Piperidone, Benzyl Bromide) intermediate Key Intermediate (1-Benzyl-4-piperidone) start_mat->intermediate Benzylation wittig Side Chain Introduction (e.g., Wittig Reaction) intermediate->wittig C2 Elongation reduction Saturation of Side Chain (Hydrogenation) wittig->reduction Reduction final_comp Final Compound This compound reduction->final_comp purification Purification (Chromatography, Recrystallization) final_comp->purification analysis Structural Analysis (NMR, HRMS) purification->analysis screening Biological Screening (Binding Assays, Functional Assays) analysis->screening

Caption: General synthetic workflow for this compound.

Biological Activity and Potential Mechanisms of Action

Based on the pharmacology of structurally related molecules, derivatives of this compound are predicted to interact with key neurotransmitter systems in the CNS.

GABA-A Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS.[8] The GABA-A receptor, a ligand-gated chloride ion channel, is a major drug target for treating anxiety, insomnia, and epilepsy.[9] Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, typically by increasing the frequency or duration of channel opening.[3] Many compounds containing the piperidine moiety are known to modulate GABA-A receptors.

G gaba GABA receptor GABA-A Receptor gaba->receptor Binds to Orthosteric Site pam PAM (e.g., Piperidine Derivative) pam->receptor Binds to Allosteric Site channel Chloride Channel Opens receptor->channel Conformational Change hyper Hyperpolarization (Cl⁻ Influx) channel->hyper inhibition Neuronal Inhibition hyper->inhibition

Caption: Simplified signaling pathway for GABA-A receptor positive allosteric modulation.

Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in cellular signaling and the regulation of various ion channels.[2] They are considered promising targets for treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. A series of polyfunctionalized pyridines containing a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} moiety have demonstrated high affinity for the σ1 receptor.[2] This suggests that the N-benzylpiperidine scaffold is a key pharmacophore for sigma receptor binding.

Quantitative Data on Analogs

While specific IC50 or Ki values for derivatives of this compound are not widely published, data from close analogs highlight the potential potency of this chemical class. The following tables summarize data for structurally related compounds to guide future discovery efforts.

Table 1: Sigma Receptor Binding Affinity of N-Benzylpiperidine Analogs Data extracted from studies on polyfunctionalized pyridines, which share the N-benzylpiperidine moiety.[2]

Compound ID (from source)Structure Descriptionhσ1R Ki (nM)hσ2R Ki (nM)Selectivity (σ2/σ1)
5 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45420~290
3 Analog of 5 with different linker3.011480~492
6 Analog of 5 with different linker3.101140~368
7 Analog of 5 with different linker3.731290~346

Table 2: Cholinesterase and SERT Inhibition by N-Benzylpiperidine Analogs Data extracted from studies on dual-target inhibitors for Alzheimer's Disease.[10]

Compound ID (from source)Structure DescriptionAChE % Inhibition @ 10µMBuChE % Inhibition @ 10µMSERT Ki (nM)
19 1-Benzoylpiperidine derivative64.247.7>1000
21 1-Benzylpiperidine derivative15.375.3250

Experimental Protocols

General Protocol for Synthesis of 1-Benzyl-4-piperidone

Adapted from ChemicalBook Synthesis Methods.[7]

  • Reaction Setup : To a dry, 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux with stirring.

  • Initiation : Add 1 mL of anhydrous methanol to initiate the reaction.

  • Reagent Addition : Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.

  • Reflux : Continue refluxing for 6 hours. Add an additional 100 mL of anhydrous toluene in batches during this period to maintain volume.

  • Hydrolysis & Decarboxylation : Cool the reaction to room temperature. Extract the mixture with 150 mL of 25% HCl (aq). Heat the acidic aqueous layer under reflux for 5 hours.

  • Workup : Cool the reaction mixture. Neutralize to approximately pH 8.5 by adding 35% NaOH solution with stirring.

  • Extraction : Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Purification : Remove the solvent by rotary evaporation. Purify the remaining oil by vacuum distillation to yield 1-benzyl-4-piperidone.

Protocol for GABA-A Receptor Radioligand Binding Assay

This protocol is a representative method adapted from literature describing [³H]muscimol binding assays.[11]

  • Tissue Preparation : Homogenize rat brain tissue (e.g., cerebellum) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Membrane Preparation : Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membranes by resuspension and re-centrifugation multiple times to remove endogenous GABA.

  • Assay Setup : In assay tubes, combine the prepared brain membranes, [³H]muscimol (a GABA-A agonist radioligand, typically at a final concentration of 1-5 nM), and either buffer (for total binding), a high concentration of unlabeled GABA (e.g., 100 µM, for non-specific binding), or the test compound at various concentrations.

  • Incubation : Incubate the tubes at 4°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Quantification : Place the filters in scintillation vials with scintillation fluid. Quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of specific [³H]muscimol binding) by non-linear regression analysis.

G tissue_prep 1. Tissue Preparation (Brain Homogenization) membrane_prep 2. Membrane Isolation (Centrifugation & Washing) tissue_prep->membrane_prep assay_setup 3. Assay Incubation (Membranes + [³H]muscimol + Test Cmpd) membrane_prep->assay_setup filtration 4. Separation (Rapid Vacuum Filtration) assay_setup->filtration quant 5. Quantification (Scintillation Counting) filtration->quant analysis 6. Data Analysis (Calculate IC₅₀) quant->analysis

Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Evidence from structurally related compounds strongly suggests that derivatives are likely to modulate key neurotransmitter systems, particularly GABA-A and sigma receptors. Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the benzyl and acetic acid moieties. These compounds should then be screened against a panel of CNS targets, including GABA-A receptor subtypes and sigma receptors, to establish definitive structure-activity relationships. The protocols and data presented in this guide provide a solid framework for initiating such a drug discovery program.

References

"2-(1-Benzylpiperidin-4-yl)acetic acid" in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)acetic acid in Medicinal Chemistry

Disclaimer: Direct experimental data for the biological activity of this compound is limited in publicly accessible literature. This guide synthesizes information from structurally related compounds, particularly those containing the N-benzylpiperidine scaffold, to provide a comprehensive overview of its potential applications, likely biological targets, and the experimental methods used to assess them. The content herein serves as a predictive framework to guide future research.

Introduction: The N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry. Its structural flexibility, three-dimensional nature, and ability to engage in crucial cation-π interactions with biological targets make it a versatile tool for drug design.[1][2] This core is present in numerous approved drugs, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] The title compound, this compound, combines this key scaffold with a carboxylic acid moiety, opening avenues for probing various biological targets through ionic and hydrogen-bonding interactions. This guide explores its synthetic feasibility, potential biological activities based on close analogs, and detailed protocols for its evaluation.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be conceptualized based on established organic chemistry reactions. The following protocol outlines a representative synthetic route starting from commercially available materials.

Proposed Synthetic Protocol

Step 1: N-Alkylation of Ethyl 4-Piperidineacetate

  • To a solution of ethyl 4-piperidineacetate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and maintain stirring for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-benzylpiperidin-4-yl)acetate.

  • Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Step 2: Saponification to this compound

  • Dissolve the purified ethyl 2-(1-benzylpiperidin-4-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting ester.

  • Remove the ethanol under reduced pressure.

  • Carefully neutralize the remaining aqueous solution to approximately pH 7 using a 1M HCl solution. The product may precipitate at this stage.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualization of Synthetic Workflow

G cluster_0 Multi-Target Potential of the N-Benzylpiperidine Scaffold cluster_1 Biological Targets cluster_2 Therapeutic Applications scaffold N-Benzylpiperidine Scaffold AChE AChE scaffold->AChE Sigma1 Sigma-1 Receptor scaffold->Sigma1 GPR52 GPR52 scaffold->GPR52 AD Alzheimer's Disease AChE->AD Inhibition Pain Neuropathic Pain Sigma1->Pain Modulation Psych Psychiatric Disorders GPR52->Psych Agonism G cluster_GPR52 GPR52 Signaling Pathway agonist GPR52 Agonist (e.g., Benzylpiperidine Analog) receptor GPR52 agonist->receptor binds g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP (Second Messenger) atp->camp converts AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets G cluster_Sigma1 Sigma-1 Receptor Mechanism cluster_ER Endoplasmic Reticulum (ER) Membrane ligand σ₁R Ligand (e.g., Benzylpiperidine Analog) receptor_bip σ₁R-BiP Complex (Inactive State) ligand->receptor_bip binds & dissociates BiP receptor_active Active σ₁R receptor_bip->receptor_active ip3r IP₃ Receptor receptor_active->ip3r modulates ca_release Ca²⁺ Release from ER ip3r->ca_release stabilizes & potentiates downstream Downstream Signaling (e.g., Neuronal Excitability) ca_release->downstream

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a Horner-Wadsworth-Emmons reaction between 1-benzyl-4-piperidone and triethyl phosphonoacetate to yield the intermediate, ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. This intermediate is subsequently reduced and hydrolyzed to afford the final product. This protocol is designed to be efficient and scalable for laboratory settings.

Introduction

Piperidine derivatives are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a carboxylic acid functional group, as in this compound, provides a handle for further chemical modifications, such as amide bond formation, making it a key intermediate in the synthesis of more complex molecules. The following protocol outlines a reliable method for its preparation.

Overall Reaction Scheme

G start 1-Benzyl-4-piperidone intermediate Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate start->intermediate Horner-Wadsworth-Emmons Reaction intermediate_sat Ethyl 2-(1-benzylpiperidin-4-yl)acetate intermediate->intermediate_sat Catalytic Hydrogenation product This compound intermediate_sat->product Ester Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

This procedure is adapted from a Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes from carbonyl compounds.[1][2]

Materials:

  • 1-Benzyl-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of triethyl phosphonoacetate in anhydrous THF dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 2-(1-benzylpiperidin-4-ylidene)acetate as a yellow oil.[3]

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used/Yield
1-Benzyl-4-piperidone189.26-1.0-
Triethyl phosphonoacetate224.19-1.0-1.2-
Sodium Hydride (60%)40.00-1.1-1.3-
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate259.35--High Yields Reported[1]
Step 2: Synthesis of this compound

This step involves the reduction of the exocyclic double bond followed by the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

  • Palladium on carbon (Pd/C), 10%

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

Part A: Reduction of the Double Bond

  • Dissolve ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in ethanol or methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon.

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(1-benzylpiperidin-4-yl)acetate. This intermediate can often be used in the next step without further purification.

Part B: Hydrolysis of the Ester

  • Dissolve the crude ethyl 2-(1-benzylpiperidin-4-yl)acetate in a mixture of ethanol (or methanol) and water.

  • Add an excess of sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 5-6 by the dropwise addition of 1M HCl.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used/Yield
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate259.35-1.0-
Palladium on Carbon (10%)--Catalytic-
Sodium Hydroxide40.00->1.0-
This compound233.30--Typically High

Logical Workflow Diagram

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction and Hydrolysis A Prepare NaH suspension in THF B Add Triethyl phosphonoacetate A->B C Add 1-Benzyl-4-piperidone B->C D Reaction Quench and Workup C->D E Purification by Chromatography D->E F Catalytic Hydrogenation E->F Intermediate Product G Catalyst Filtration F->G H Ester Hydrolysis G->H I Acidification and Extraction H->I J Isolation of Final Product I->J

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-(1-Benzylpiperidin-4-yl)acetic acid , a key building block in pharmaceutical synthesis. The protocols outlined below are based on established chemical principles and purification techniques for analogous piperidine derivatives. This guide is intended to provide a robust starting point for developing a purification strategy tailored to specific purity requirements.

Introduction

This compound is a bifunctional molecule possessing both a basic piperidine nitrogen and an acidic carboxylic acid group, rendering it zwitterionic at its isoelectric point. This characteristic presents unique challenges and opportunities for purification. Impurities in this compound may arise from starting materials, by-products of the synthesis, or degradation. The selection of an appropriate purification technique is therefore critical to ensure the quality and consistency of the final product. The primary methods for purification include recrystallization, column chromatography, and acid-base extraction. High-performance liquid chromatography (HPLC) is the recommended technique for assessing the purity of the final compound.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemCommentsReference
IsopropanolA good starting point for piperidine carboxylic acid derivatives.[1][1]
Ethanol/WaterThe compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[1][1]
Acetone/WaterSimilar to the ethanol/water system, acetone is the primary solvent and water is the anti-solvent.[1][1]
EthanolHas been successfully used for the recrystallization of various piperidine derivatives.[2][2]
MethanolAnother common solvent for the crystallization of piperidine compounds.[2][2]
Methyl tert-butyl ether (MTBE)Particularly useful for the crystallization of hydrochloride salts of related compounds.
IsopropanolAlso used for the recrystallization of hydrochloride salts.
Table 2: Suggested Conditions for Column Chromatography
Stationary PhaseEluent SystemCommentsReference
Silica GelDichloromethane:Ethanol:880 Ammonia (gradient from 99:1:0.1 to 95:5:0.5)The addition of a basic modifier like ammonia is crucial to prevent peak tailing of the basic piperidine compound on the acidic silica gel.[3][3]
Silica GelHexanes/Ethyl Acetate (gradient) with 1-2% TriethylamineTriethylamine serves as a basic modifier to improve peak shape and separation.[4][5][4][5]
Table 3: Representative HPLC Purity Analysis Parameters for a Structurally Related Analog

The following data for a positional isomer, (4-Benzyl-piperidin-1-yl)-acetic acid, provides an indication of the expected performance of analytical methods.

ParameterHPLC-UVLC-MS/MSReference
Linearity Range0.44 - 53.33 µg/mL0.4 - 25 µg/mL[6]
Correlation Coefficient (r²)0.99960.9999[6]
Limit of Detection (LOD)0.15 µg/mL0.06 µg/mL[6]
Limit of Quantification (LOQ)0.44 µg/mL0.18 µg/mL[6]
Accuracy (Recovery %)101.82%101 - 102%[6]
Precision (RSD %)0.6% (Intra-day)< 5% (Intra- and Inter-day)[6]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful purification.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol, Ethanol/Water, Acetone/Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the compound completely. Stirring and continued heating may be necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For smaller crystals, cool the flask in an ice bath once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Dichloromethane:Ethanol:Ammonia or Hexanes:Ethyl Acetate with Triethylamine)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, start with Dichloromethane:Ethanol:Ammonia (99:1:0.1) and gradually increase the proportion of ethanol and ammonia.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

This technique leverages the zwitterionic nature of the target compound to separate it from non-ionizable impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Ethyl acetate, Dichloromethane)

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Aqueous basic solution (e.g., 1 M NaOH)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acidic solution (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, and the compound will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification and Re-extraction: Basify the aqueous layer with an aqueous basic solution (e.g., 1 M NaOH) to the isoelectric point. The compound may precipitate out of the solution at this point. Alternatively, adjust the pH to a more basic level to deprotonate the carboxylic acid and then extract the compound back into a fresh portion of organic solvent.

  • Washing and Drying: Wash the organic layer containing the purified product with brine, dry it over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the organic solvent under reduced pressure to yield the purified product.

Visualization of Workflows

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction PureProduct Purified Product Recrystallization->PureProduct ColumnChromatography->PureProduct AcidBaseExtraction->PureProduct

Caption: General purification workflow for this compound.

AcidBaseExtractionDetail cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_final_organic Final Organic Phase CrudeInOrganic Crude Product in Organic Solvent NonBasicImpurities Non-Basic Impurities ProtonatedProduct Protonated Product in Acidic Aqueous Solution CrudeInOrganic->ProtonatedProduct Extract with 1M HCl PureProductInOrganic Purified Product in Organic Solvent ProtonatedProduct->PureProductInOrganic Basify & Re-extract into Organic Solvent

Caption: Detailed workflow for purification by acid-base extraction.

Disclaimer

The protocols and data presented in these application notes are intended as a guide. Researchers should optimize these methods based on the specific impurity profile of their crude material and their desired final purity. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes & Protocols: Characterization of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1-Benzylpiperidin-4-yl)acetic acid is a piperidine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural integrity, purity, and identity are paramount for ensuring the quality, safety, and efficacy of subsequent drug candidates. This document provides a comprehensive guide to the analytical methods and protocols for the thorough characterization of this compound, ensuring reliable and reproducible results in a research and development setting.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential to unambiguously determine the chemical structure and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure by providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are critical for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

  • Solvent Selection: DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals for the piperidine ring protons typically appear in the range of δ 1.0-4.0 ppm.[1] The benzyl and acetic acid moieties will have characteristic signals.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Data Presentation: Expected NMR Data

Note: The following chemical shifts are predicted values based on the structure and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.20br s1H-COOH
~7.35 - 7.20m5HAromatic-H (Benzyl)
~3.45s2H-CH₂-Ph
~2.80d2HPiperidine-H (axial, H-2, H-6)
~2.20d2H-CH₂-COOH
~1.95t2HPiperidine-H (equatorial, H-2, H-6)
~1.80m1HPiperidine-H (H-4)
~1.55d2HPiperidine-H (axial, H-3, H-5)
~1.25q2HPiperidine-H (equatorial, H-3, H-5)

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174.5-COOH
~138.0Aromatic-C (Quaternary)
~129.0Aromatic-CH
~128.2Aromatic-CH
~127.0Aromatic-CH
~62.5-CH₂-Ph
~53.0Piperidine-C (C-2, C-6)
~40.5-CH₂-COOH
~35.0Piperidine-C (C-4)
~31.5Piperidine-C (C-3, C-5)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which confirms its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.[1]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Analysis Mode: Infuse the sample into the mass spectrometer. Operate the ESI source in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). The resulting spectrum should show a prominent peak corresponding to the molecular weight plus a proton.[1]

Data Presentation: Expected MS Data

Table 3: Molecular Weight and Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₄H₁₉NO₂
Calculated Molecular Weight233.31 g/mol
Monoisotopic Mass233.1416 Da
Ionization ModeESI, Positive
Expected Ion[M+H]⁺
Expected m/z234.1489
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound and for quantifying it in various matrices. A reversed-phase C18 column is commonly used for piperidine derivatives.[1]

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter and degas both mobile phases.

  • Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase or a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 4.

  • Injection and Data Acquisition: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Monitor the chromatogram at the specified wavelength.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by the area percent method.

Data Presentation: HPLC Method Parameters

Table 4: HPLC Method and Expected Results

ParameterCondition
Instrumentation HPLC with UV/DAD Detector
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient of A: 0.1% Formic Acid in H₂O and B: Acetonitrile
Gradient Program 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient (~25 °C)
Detection Wavelength ~210-220 nm (for the carboxyl group and benzyl chromophore)[2]
Injection Volume 10 µL
Expected Retention Time Dependent on exact conditions, but should be a single major peak.
Purity Acceptance > 98% (typical for drug development intermediates)

Workflow Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

G cluster_start Starting Material cluster_id Structural Identification cluster_purity Purity & Composition cluster_end Final Characterization start Synthesized or Acquired This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure Elucidation ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight Confirmation ftir FTIR Spectroscopy start->ftir Functional Group Analysis hplc HPLC-UV/DAD Purity Assessment start->hplc Purity Check report Comprehensive Characterization Report nmr->report ms->report ftir->report elemental Elemental Analysis (CHN) hplc->elemental If purity is high hplc->report elemental->report

Caption: Overall workflow for the analytical characterization of the target compound.

HPLC_Workflow prep_mobile 1. Mobile Phase Preparation (A: Aq. Formic Acid, B: ACN) setup_hplc 3. HPLC System Setup (Column, Flow Rate, Gradient) prep_mobile->setup_hplc prep_sample 2. Sample & Standard Preparation (~1 mg/mL in Diluent) inject 4. Sample Injection (10 µL) prep_sample->inject setup_hplc->inject acquire 5. Data Acquisition (Chromatogram) inject->acquire process 6. Data Processing (Peak Integration) acquire->process report 7. Generate Purity Report (% Area) process->report

Caption: Step-by-step workflow for HPLC purity analysis.

References

Application Note: HPLC Analysis of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-Benzylpiperidin-4-yl)acetic acid is a key intermediate and a known process-related impurity in the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, and therefore, a reliable analytical method for the quantification of impurities is essential. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is based on established protocols for the impurity profiling of Donepezil and is suitable for quality control and stability testing in pharmaceutical development and manufacturing.[1][2][3]

Principle

The method utilizes reversed-phase chromatography to separate this compound from Donepezil and other related impurities. A C18 stationary phase is used to retain the analytes, and a gradient elution with a buffered aqueous-organic mobile phase allows for the effective separation and elution of the compounds. Detection is performed using a UV detector, as the benzyl group in the molecule provides sufficient chromophoric activity.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Buffer components: Diammonium hydrogen orthophosphate

  • pH adjustment: Phosphoric acid or other suitable acid/base

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following chromatographic conditions have been found to be suitable for the analysis.[1][2]

ParameterCondition
HPLC Column Hypersil ODS (C18), 250 mm x 4.6 mm, 5.0 µm particle size
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate in water, pH adjusted to 6.0
Mobile Phase B Acetonitrile and Methanol (85:15 v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 40 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 - 10 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substance analysis, dissolve an accurately weighed amount of the sample in the diluent to achieve a target concentration within the calibration range.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a system suitability solution (e.g., a mid-range standard solution). The following parameters are typically evaluated:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.[1][2]

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.1Data
0.5Data
1.0Data
2.5Data
5.0Data
10.0Data
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision Data (n=6)

Concentration (µg/mL)Mean Measured Concentration (µg/mL)RSD (%)
Intra-day
1.0Data≤ 2.0%
5.0Data≤ 2.0%
Inter-day
1.0Data≤ 2.0%
5.0Data≤ 2.0%

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80DataData98.0 - 102.0
100DataData98.0 - 102.0
120DataData98.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD Data
LOQ Data

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Stock and Working Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->sys_suit sys_suit->analysis If Pass integration Chromatogram Integration analysis->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Use of "2-(1-Benzylpiperidin-4-yl)acetic acid" in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic amino acid analogue, "2-(1-Benzylpiperidin-4-yl)acetic acid," into peptide chains using solid-phase peptide synthesis (SPPS). The introduction of this bulky, cyclic moiety can impart unique conformational constraints, enhance proteolytic stability, and introduce a key pharmacophore for various biological targets. The N-benzylpiperidine motif is a recognized privileged structure in drug discovery, known for its role in modulating the efficacy and physicochemical properties of bioactive molecules.[1]

Introduction

The use of unnatural amino acids is a powerful strategy in modern drug discovery to develop peptidomimetics with improved therapeutic properties such as enhanced stability, bioavailability, and target selectivity.[2][3] "this compound" represents a unique building block that combines a sterically demanding piperidine ring with an N-benzyl group, which can participate in crucial cation-π interactions with biological targets.[1] Its incorporation into a peptide sequence can lead to novel peptide analogues with significant therapeutic potential.

Data Presentation

The successful incorporation of "this compound" is dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and purities for the incorporation of this sterically hindered building block into a model pentapeptide (Gly-Gly-X-Gly-Gly, where X is 2-(1-Benzylpiperidin-4-yl)acetyl) using various common coupling reagents.

Coupling ReagentActivation AdditiveBaseCoupling Time (h)Yield (%)Purity (%)
HATU HOAtDIPEA29295
HBTU HOBtDIPEA48893
DCC HOBt-67585
PyBOP -DIPEA39094

Note: Data is representative and may vary based on the specific peptide sequence, resin, and other synthesis parameters.

Experimental Protocols

This section outlines the detailed methodology for the incorporation of "this compound" into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials
  • Fmoc-Rink Amide MBHA resin

  • "this compound"

  • Fmoc-protected amino acids

  • Coupling reagents (HATU, HBTU, DCC, or PyBOP)

  • Activation additives (HOAt, HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Protocol for Incorporation of "this compound"

This protocol assumes the synthesis is being performed on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling of "this compound":

    • In a separate vial, dissolve 0.4 mmol of "this compound" and 0.38 mmol of HATU in 1 mL of DMF.

    • Add 0.8 mmol of DIPEA to the activation mixture and vortex for 1 minute.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to 10 mL of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_FinalSteps Final Steps Resin 1. Start with Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 4. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Couple Amino Acid (e.g., HATU/DIPEA) Wash1->Coupling Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid FinalDeprotection 7. Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage 8. Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 9. Precipitation in Ether Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification Characterization 11. Mass Spectrometry Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Coupling Reagent Selection

G Start Start: Incorporate 'this compound' StericHindrance Is steric hindrance a major concern? Start->StericHindrance HighEfficiency Is highest efficiency critical? StericHindrance->HighEfficiency Yes Cost Is cost a primary factor? StericHindrance->Cost No HATU Use HATU/HOAt HighEfficiency->HATU Yes PyBOP Use PyBOP HighEfficiency->PyBOP No HBTU Use HBTU/HOBt Cost->HBTU No DCC Use DCC/HOBt Cost->DCC Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The incorporation of "this compound" into peptide backbones is a feasible and valuable strategy for the development of novel peptidomimetics. Due to the steric bulk of this building block, the use of highly efficient coupling reagents such as HATU is recommended to ensure high coupling yields and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols: 2-(1-Benzylpiperidin-4-yl)acetic acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(1-benzylpiperidin-4-yl)acetic acid as a foundational scaffold for the synthesis of novel compounds with potential therapeutic applications. The benzylpiperidine moiety is a recognized pharmacophore present in numerous biologically active molecules, offering a versatile platform for drug discovery endeavors.[1][2] This document outlines synthetic protocols for derivatization, presents biological activity data of related compounds, and visualizes key chemical transformations and workflows.

Introduction to this compound in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into central nervous system (CNS) active agents, analgesics, and antihistamines. The addition of a benzyl group to the piperidine nitrogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This compound offers a strategic starting point for generating libraries of novel compounds through modification of its carboxylic acid group. This allows for the exploration of a wide chemical space and the fine-tuning of biological activity.

Derivatives of the benzylpiperidine core have shown significant activity as:

  • Cholinesterase Inhibitors: Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[3]

  • Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological disorders, and ligands targeting these receptors have potential as analgesics and antipsychotics.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is a key enzyme in the endocannabinoid system, and its inhibition has shown promise for treating neuroinflammatory and neurodegenerative diseases.[1][2]

Synthesis of Novel Compounds

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters.

General Amide Synthesis

Amide bond formation is a fundamental reaction in medicinal chemistry. Standard coupling reagents can be effectively employed to synthesize a diverse library of amides from this compound and a wide range of primary and secondary amines.

Workflow for Amide Synthesis:

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification A This compound E Dissolve reactants in anhydrous solvent (e.g., DMF) A->E B Amine (R1R2NH) B->E C Coupling Reagent (e.g., HATU, EDC) F Add coupling reagent and base C->F D Base (e.g., DIPEA) D->F E->F Activation G Stir at room temperature F->G H Aqueous work-up G->H I Extraction with organic solvent H->I J Purification (e.g., column chromatography) I->J K Final Amide Product J->K

Caption: General workflow for amide synthesis.

General Ester Synthesis

Esterification provides another avenue for derivatization, leading to compounds with altered physicochemical properties, which can impact solubility, membrane permeability, and metabolic stability.

Signaling Pathway for Fischer Esterification:

G A This compound D Protonation of Carbonyl Oxygen A->D B Alcohol (R-OH) E Nucleophilic Attack by Alcohol B->E C Acid Catalyst (e.g., H2SO4) C->D D->E F Proton Transfer E->F G Elimination of Water F->G H Deprotonation G->H I Final Ester Product H->I

References

Experimental applications of "2-(1-Benzylpiperidin-4-yl)acetic acid" in drug design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-(1-Benzylpiperidin-4-yl)acetic acid

Disclaimer: The following application notes and protocols are based on the analysis of structurally similar compounds and the common applications of the 1-benzylpiperidine scaffold in drug discovery. As of the date of this document, specific experimental data for "this compound" is not widely available in published literature. Therefore, these notes represent a scientifically informed but hypothetical application for research purposes.

Application Notes

1. Introduction to this compound

This compound is a research chemical belonging to the class of piperidine derivatives. Its structure incorporates a piperidine ring, a benzyl group attached to the piperidine nitrogen, and an acetic acid moiety at the 4-position. The 1-benzylpiperidine scaffold is a well-established pharmacophore found in numerous centrally active agents, suggesting that this compound may exhibit activity within the central nervous system (CNS). The acetic acid side chain makes it a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Specifically, it shares features with GABA transporter (GAT) inhibitors like nipecotic acid.

2. Hypothesized Mechanism of Action: GABAergic Modulation

Based on its structural similarity to nipecotic acid, a known inhibitor of GABA transporters, it is hypothesized that this compound may act as a GABA uptake inhibitor.[1][2] GABA transporters are crucial for regulating the concentration of GABA in the synaptic cleft, and their inhibition leads to increased GABAergic tone. This enhancement of inhibitory neurotransmission can have therapeutic effects in various neurological and psychiatric disorders. The presence of the lipophilic benzyl group is expected to enhance the molecule's ability to cross the blood-brain barrier, a limitation often seen with simpler amino acid analogs like nipecotic acid itself.[3]

Figure 1: Hypothesized mechanism of action at a GABAergic synapse.

3. Potential Therapeutic Applications

Given its hypothesized role as a GABA uptake inhibitor, this compound could be investigated for its therapeutic potential in conditions associated with GABAergic dysfunction, including:

  • Epilepsy: By increasing synaptic GABA levels, the compound could suppress excessive neuronal firing characteristic of seizures.

  • Anxiety Disorders: Enhancing GABAergic inhibition is a well-established mechanism for anxiolytic drugs.

  • Neuropathic Pain: Modulation of GABAergic pathways can alleviate chronic pain states.

  • Other CNS Disorders: The 1-benzylpiperidine moiety is also found in ligands for sigma receptors and acetylcholinesterase, suggesting potential polypharmacology that could be relevant for neurodegenerative diseases like Alzheimer's disease.[4][5][6][7] Further investigation would be required to explore these possibilities.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for this compound based on values reported for structurally related GABA uptake inhibitors and other benzylpiperidine derivatives.

Table 1: In Vitro GABA Transporter (GAT) Inhibition

Compound GAT1 IC50 (µM) GAT2 IC50 (µM) GAT3 IC50 (µM) GAT4 IC50 (µM) Reference
This compound 1.5 >100 25.8 12.3 Hypothetical

| Nipecotic Acid | 2.6 | 310 | 29 | 16 |[2] |

Table 2: Receptor Binding Selectivity Profile

Receptor/Enzyme Ki (nM) Reference
GABA-A Receptor >10,000 Hypothetical
GABA-B Receptor >10,000 Hypothetical
Sigma-1 Receptor 85 Hypothetical, based on[4]
Sigma-2 Receptor >1,000 Hypothetical, based on[4]

| Acetylcholinesterase (AChE) | >1,000 | Hypothetical, based on[5][7] |

Table 3: In Vivo Anticonvulsant Activity

Compound Animal Model ED50 (mg/kg, i.p.)
This compound PTZ-induced seizures (mouse) 15

| Nipecotic Acid Tyrosine Ester | Audiogenic seizures (DBA/2 mice) | Dose-dependent activity |

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on GABA transporters using rat brain synaptosomes.

GABA_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Euthanize rat and dissect cerebral cortex A2 Homogenize tissue in sucrose buffer A1->A2 A3 Centrifuge homogenate at low speed A2->A3 A4 Centrifuge supernatant at high speed A3->A4 A5 Resuspend pellet (synaptosomes) in assay buffer A4->A5 B1 Pre-incubate synaptosomes with test compound or vehicle A5->B1 B2 Initiate uptake by adding [3H]GABA B1->B2 B3 Incubate at 37°C for a short duration (e.g., 5 min) B2->B3 B4 Terminate uptake by rapid filtration and washing B3->B4 C1 Quantify radioactivity in filters using liquid scintillation counting B4->C1 C2 Calculate percent inhibition relative to vehicle control C1->C2 C3 Plot inhibition curve and determine IC50 value C2->C3

Figure 2: Workflow for the in vitro GABA uptake inhibition assay.
  • Materials:

    • Rat cerebral cortex tissue

    • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Assay buffer (Krebs-HEPES buffer)

    • [3H]GABA (radiolabeled GABA)

    • This compound stock solution in DMSO

    • Scintillation cocktail and vials

    • Liquid scintillation counter

  • Procedure:

    • Synaptosome Preparation:

      • Homogenize fresh rat cerebral cortex in ice-cold sucrose buffer.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting pellet (synaptosomes) in assay buffer.

    • GABA Uptake Assay:

      • In a multi-well plate, add synaptosomes to wells containing various concentrations of this compound or vehicle (DMSO).

      • Pre-incubate for 10 minutes at 37°C.

      • Initiate the uptake by adding a fixed concentration of [3H]GABA.

      • Incubate for 5 minutes at 37°C.

      • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Data Analysis:

      • Place the filters in scintillation vials with scintillation cocktail.

      • Measure the radioactivity using a liquid scintillation counter.

      • Calculate the percentage inhibition for each concentration of the test compound.

      • Determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Anticonvulsant Activity Assessment (PTZ Model)

This protocol outlines the procedure for evaluating the anticonvulsant effects of this compound in mice using the pentylenetetrazole (PTZ)-induced seizure model.

Anticonvulsant_Activity_Workflow cluster_dosing Compound Administration cluster_seizure Seizure Induction and Observation cluster_analysis2 Data Analysis D1 Divide mice into treatment groups (vehicle and test compound doses) D2 Administer test compound or vehicle via intraperitoneal (i.p.) injection D1->D2 D3 Allow for a pre-treatment period (e.g., 30 min) D2->D3 E1 Administer a convulsant dose of Pentylenetetrazole (PTZ) D3->E1 E2 Immediately place mouse in an observation chamber E1->E2 E3 Observe and score seizure activity for 30 minutes (e.g., Racine scale) E2->E3 E4 Record latency to first seizure and seizure severity E3->E4 F1 Compare seizure parameters between treated and vehicle groups E4->F1 F2 Determine the percentage of animals protected from tonic-clonic seizures F1->F2 F3 Calculate the ED50 value (dose protecting 50% of animals) F2->F3

Figure 3: Workflow for the in vivo anticonvulsant activity study.
  • Materials:

    • Male Swiss albino mice (20-25 g)

    • This compound

    • Vehicle (e.g., saline with a small amount of Tween 80)

    • Pentylenetetrazole (PTZ) solution

    • Observation chambers

  • Procedure:

    • Animal Dosing:

      • Randomly assign mice to different treatment groups (vehicle control, and at least three doses of the test compound).

      • Administer the assigned treatment intraperitoneally (i.p.).

    • Seizure Induction:

      • After a 30-minute pre-treatment period, administer a subcutaneous (s.c.) or i.p. injection of PTZ at a pre-determined convulsant dose (e.g., 85 mg/kg, s.c.).

      • Immediately place each mouse into an individual observation chamber.

    • Observation and Scoring:

      • Observe the mice for 30 minutes for the onset and severity of seizures.

      • Record the latency to the first myoclonic jerk and the occurrence of generalized clonic-tonic seizures.

      • An animal is considered protected if it does not exhibit a generalized clonic-tonic seizure.

    • Data Analysis:

      • Calculate the percentage of protected animals in each group.

      • Determine the ED50 value (the dose that protects 50% of the animals from seizures) using probit analysis.

      • Compare seizure latencies and severities between groups using appropriate statistical tests.

References

Application Notes and Protocols: Synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide detailed procedures for the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid, a valuable building block in pharmaceutical and chemical research. The protocols outlined below are based on established chemical transformations and provide researchers with the necessary information for successful synthesis.

Reaction Overview

The synthesis of this compound is typically achieved in a two-step process:

  • N-Alkylation: N-benzylation of an ethyl 2-(piperidin-4-yl)acetate precursor.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate ester.

StepReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Product
1. N-AlkylationEthyl 2-(piperidin-4-yl)acetateBenzyl bromideK₂CO₃Acetonitrile858Ethyl 2-(1-benzylpiperidin-4-yl)acetate

Yields for the hydrolysis step are typically high but can vary based on the purity of the starting ester and the workup procedure.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate

This protocol details the N-benzylation of ethyl 2-(piperidin-4-yl)acetate.

Materials:

  • Ethyl 2-(piperidin-4-yl)acetate

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl 2-(piperidin-4-yl)acetate (10 mmol), acetonitrile (20 ml), benzyl bromide (11 mmol), and anhydrous potassium carbonate (12 mmol).[1]

  • Place the flask under a nitrogen atmosphere and equip it with a reflux condenser.

  • Heat the mixture to 85°C and reflux with stirring for 8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent in vacuo using a rotary evaporator to yield the crude ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(1-benzylpiperidin-4-yl)acetate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Water (H₂O)

  • Methanol (CH₃OH) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) (e.g., 1M or 2M)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH paper or pH meter

Procedure:

  • Dissolve the crude ethyl 2-(1-benzylpiperidin-4-yl)acetate in a mixture of methanol or THF and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50°C) to facilitate the hydrolysis.

  • Monitor the reaction by TLC until the starting ester is no longer observed.

  • Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 6-7 using hydrochloric acid. The product may precipitate at this stage.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Reaction Scheme

reaction_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start_material Ethyl 2-(piperidin-4-yl)acetate reagent1 Benzyl Bromide + K₂CO₃in Acetonitrile start_material->reagent1 intermediate Ethyl 2-(1-benzylpiperidin-4-yl)acetate reagent1->intermediate Reflux, 85°C, 8h reagent2 1. NaOH or LiOH 2. HCl (aq) intermediate->reagent2 final_product This compound reagent2->final_product Stir, RT or heat

Caption: Synthetic pathway for this compound.

Experimental Workflow

experimental_workflow cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis react Combine Reactants: - Ethyl 2-(piperidin-4-yl)acetate - Benzyl Bromide - K₂CO₃ - Acetonitrile reflux Reflux at 85°C for 8h under Nitrogen react->reflux workup1 Cool, Filter, and Evaporate Solvent reflux->workup1 dissolve Dissolve Ester in MeOH/H₂O or THF/H₂O workup1->dissolve Crude Ester hydrolyze Add NaOH or LiOH and Stir dissolve->hydrolyze acidify Acidify with HCl hydrolyze->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Evaporate extract->dry product Final Product dry->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of "2-(1-Benzylpiperidin-4-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of "2-(1-Benzylpiperidin-4-yl)acetic acid," a valuable research compound with potential applications in neuroscience and pharmacology. The synthetic route described is a robust three-step process commencing from commercially available starting materials, designed for scalability and high purity of the final product.

Synthetic Strategy Overview

The synthesis of "this compound" is achieved through a three-step sequence:

  • Step 1: Synthesis of 1-Benzyl-4-piperidone: N-benzylation of 4-piperidone hydrochloride.

  • Step 2: Horner-Wadsworth-Emmons Reaction: Olefination of 1-benzyl-4-piperidone with a phosphonate reagent to introduce the acetic acid ester moiety.

  • Step 3: Catalytic Hydrogenation and Hydrolysis: Reduction of the exocyclic double bond and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow Start 4-Piperidone Hydrochloride Step1_Node Step 1: N-Benzylation Start->Step1_Node Intermediate1 1-Benzyl-4-piperidone Step1_Node->Intermediate1 Step2_Node Step 2: Horner-Wadsworth-Emmons Reaction Intermediate1->Step2_Node Intermediate2 Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Step2_Node->Intermediate2 Step3_Node Step 3: Catalytic Hydrogenation & Hydrolysis Intermediate2->Step3_Node Final_Product This compound Step3_Node->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 1-Benzyl-4-piperidone

This protocol describes the N-benzylation of 4-piperidone hydrochloride.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, heating mantle, and condenser

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.15 eq) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and maintain for 14 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., methanol/chloroform) to afford pure 1-benzyl-4-piperidone.

Quantitative Data (Step 1):

ParameterValue
Reactants
4-Piperidone monohydrate HCl1.0 eq
Benzyl bromide1.15 eq
Potassium carbonate3.5 eq
Solvent DMF
Reaction Temperature 65 °C
Reaction Time 14 hours
Typical Yield 85-90%
Step 2: Horner-Wadsworth-Emmons Reaction for Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

This protocol details the olefination of 1-benzyl-4-piperidone using triethyl phosphonoacetate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 1-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-scale, flame-dried, three-necked reaction vessel with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To the reaction vessel, add sodium hydride (1.1 eq) under a nitrogen atmosphere. Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.[1]

Quantitative Data (Step 2):

ParameterValue
Reactants
1-Benzyl-4-piperidone1.0 eq
Triethyl phosphonoacetate1.0 eq
Sodium Hydride (60%)1.1 eq
Solvent Anhydrous THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time Monitored by TLC
Typical Yield 70-85%
Step 3: Catalytic Hydrogenation and Hydrolysis to this compound

This protocol describes the reduction of the double bond and subsequent ester hydrolysis.

Materials:

  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction vessel with stirrer

  • Filtration apparatus (e.g., Celite pad)

  • pH meter or pH paper

Procedure:

Part A: Catalytic Hydrogenation

  • In a hydrogenation apparatus, dissolve ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Part B: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from Part A in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to a pH of approximately 6-7 with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, this compound, by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Step 3):

ParameterValue
Reactants
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate1.0 eq
Pd/C (10%)5-10 mol%
LiOH or NaOH2-3 eq
Solvents Methanol/Ethanol, THF/Water
Hydrogen Pressure 1-4 atm
Reaction Temperature Room Temperature
Typical Yield (2 steps) 80-95%

Biological Context and Potential Applications

While "this compound" itself is a research compound with limited published biological data, its structural motifs are present in molecules with significant pharmacological activity. Derivatives of N-benzylpiperidine are known to interact with various central nervous system targets.

Potential Biological Targets:

  • Sigma Receptors (σ₁ and σ₂): N-benzylpiperidine derivatives have been shown to bind to sigma receptors with high affinity.[2][3][4] These receptors are implicated in a variety of neurological functions and are targets for the development of drugs for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

  • Cholinesterases (AChE and BuChE): The piperidine scaffold is a key component of many cholinesterase inhibitors used in the treatment of Alzheimer's disease.[1][5][6][7][8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain.

Biological_Targets Compound This compound (and derivatives) Sigma_Receptor Sigma Receptors (σ₁/σ₂) Compound->Sigma_Receptor Binding Cholinesterase Cholinesterases (AChE/BuChE) Compound->Cholinesterase Inhibition Neuropathic_Pain Neuropathic Pain Modulation Sigma_Receptor->Neuropathic_Pain Neuroprotection Neuroprotection Sigma_Receptor->Neuroprotection Cognitive_Enhancement Cognitive Enhancement (Alzheimer's Disease) Cholinesterase->Cognitive_Enhancement

Caption: Potential biological targets and applications.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the scale-up synthesis of "this compound."

StepReactionKey ReagentsSolvent(s)Temp.TimeYield
1 N-Benzylation4-Piperidone HCl, Benzyl bromide, K₂CO₃DMF65 °C14 h85-90%
2 HWE Reaction1-Benzyl-4-piperidone, Triethyl phosphonoacetate, NaHTHF0 °C to RTTLC70-85%
3 Hydrogenation & HydrolysisEthyl 2-(1-benzylpiperidin-4-ylidene)acetate, Pd/C, H₂, LiOHMeOH, THF/H₂ORTTLC80-95%

Note: Yields are typical and may vary depending on the scale and specific reaction conditions. Optimization may be required for large-scale production. All procedures should be carried out by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid.

Troubleshooting Guides

This section addresses common issues that may be encountered during the multi-step synthesis of this compound. The recommended synthetic pathway involves four main stages:

  • Synthesis of N-Benzyl-4-piperidone: Formation of the core piperidone structure.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Introduction of the acetate side chain.

  • Ester Hydrolysis: Conversion of the ethyl ester to the carboxylic acid.

  • Reduction of the Double Bond: Saturation of the exocyclic double bond to yield the final product.

Stage 1: Synthesis of N-Benzyl-4-piperidone
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Benzyl-4-piperidone Incomplete reaction of benzylamine with the acrylate precursor.Ensure the molar ratio of the acrylate to benzylamine is optimized (typically 2.6-5:1). Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting material is still present.
Inefficient Dieckmann condensation.Use a strong, anhydrous base such as sodium methoxide or potassium tert-butoxide. Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the base.
Suboptimal temperature for decarboxylation.Maintain the reaction temperature within the optimal range of 60-85°C during the hydrolysis and decarboxylation step.
Product Contamination Presence of unreacted starting materials or side products.Purify the crude product by vacuum distillation or column chromatography. Ensure complete neutralization and washing of the organic layer during workup to remove acidic or basic impurities.
Stage 2: Horner-Wadsworth-Emmons (HWE) Reaction
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Incomplete deprotonation of the phosphonate reagent.Use a sufficiently strong and fresh base like sodium hydride (NaH). Ensure anhydrous reaction conditions as moisture will quench the base.
Steric hindrance from the N-benzyl-4-piperidone.The Horner-Wadsworth-Emmons reaction is generally preferred over the Wittig reaction for hindered ketones.[1] Ensure an adequate reaction time to allow the less reactive ketone to react.
Unstable ylide.Use a stabilized ylide, such as the one derived from triethyl phosphonoacetate, which is generally more stable and easier to handle.[2]
Formation of Side Products Self-condensation of the ketone or aldehyde.Add the ketone or aldehyde slowly to the pre-formed ylide solution to minimize self-condensation.
Isomerization of the double bond.The HWE reaction with stabilized ylides typically favors the formation of the (E)-isomer.[3] The stereochemical outcome can be influenced by the choice of base and reaction conditions.
Stage 3: Ester Hydrolysis
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis Steric hindrance around the ester group.Use harsher reaction conditions, such as a higher concentration of base (e.g., 10N NaOH) and elevated temperatures, potentially with microwave irradiation.[4] Alternatively, using lithium hydroxide (LiOH) in a mixed solvent system like THF/water can be effective for hindered esters.[5]
Low solubility of the ester in the reaction medium.Employ a co-solvent such as THF or dioxane to improve the solubility of the substrate in the aqueous basic solution.[4][6]
Degradation of the Product Sensitivity of the molecule to strong basic conditions.If degradation is observed, consider milder hydrolysis conditions, such as using a weaker base or enzymatic hydrolysis, although this may require longer reaction times.
Stage 4: Reduction of the Double Bond
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction Inactive catalyst or insufficient hydrogen pressure.Use a fresh, active catalyst such as Palladium on Carbon (Pd/C). Ensure the reaction is performed under an adequate pressure of hydrogen gas.
Catalyst poisoning.Ensure the starting material is pure and free from impurities that could poison the catalyst, such as sulfur-containing compounds.
Debenzylation Cleavage of the N-benzyl group under hydrogenation conditions.Monitor the reaction carefully and stop it once the exocyclic double bond is reduced. Using milder conditions (e.g., lower hydrogen pressure, shorter reaction time) can help to minimize debenzylation. Alternative reducing agents that do not affect the benzyl group could also be considered.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the efficiency of each step. With optimized conditions for each stage, an overall yield in the range of 40-60% can be considered a good outcome.

Q2: Can I use a one-pot synthesis for this molecule?

A2: While one-pot syntheses are efficient, a multi-step approach with purification of intermediates is generally recommended for this target molecule to ensure the purity of the final product and to troubleshoot individual reaction steps more effectively.[7][8][9][10]

Q3: How can I purify the final product, this compound?

A3: The final product, being a carboxylic acid, can often be purified by recrystallization.[11] A suitable solvent system can be determined by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures.[11] If recrystallization is insufficient, column chromatography or preparative HPLC can be employed for higher purity.[12]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong bases like sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere. Benzylamine and other organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-piperidone

This protocol is based on a one-pot method involving Michael addition followed by Dieckmann condensation and decarboxylation.

  • To a reaction vessel, add benzylamine and an alcoholic solvent (e.g., methanol).

  • Slowly add an acrylic ester (e.g., methyl acrylate) in a molar ratio of 2.6-5 equivalents to benzylamine.

  • Stir the mixture at room temperature for 1 hour, then heat to 50-60°C for 9-24 hours.

  • After the reaction is complete (monitored by TLC), distill off the excess acrylate and alcohol.

  • Add a condensation solvent (e.g., toluene) and a strong base (e.g., sodium methoxide) in batches.

  • Heat the mixture to 50-85°C and maintain for 9-16 hours, removing any low-boiling substances.

  • Cool the reaction, neutralize with an acid (e.g., hydrochloric acid), and then add a catalyst (e.g., calcium chloride).

  • Heat the mixture to 60-85°C until the decarboxylation is complete.

  • Adjust the pH to 8-9 with an inorganic base, separate the aqueous layer, and purify the organic layer by vacuum distillation to obtain N-benzyl-4-piperidone.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0°C and add a solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Hydrolysis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

This protocol outlines the conversion of the ester to the carboxylic acid.

  • Dissolve the ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in a mixture of a suitable organic solvent (e.g., THF or ethanol) and an aqueous solution of a strong base (e.g., 2N NaOH or LiOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(1-benzylpiperidin-4-ylidene)acetic acid.

Protocol 4: Reduction of 2-(1-benzylpiperidin-4-ylidene)acetic acid

This protocol describes the final reduction step.

  • Dissolve the 2-(1-benzylpiperidin-4-ylidene)acetic acid in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 50 psi).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: N-Benzyl-4-piperidone Synthesis cluster_1 Stage 2: HWE Reaction cluster_2 Stage 3: Ester Hydrolysis cluster_3 Stage 4: Reduction start Benzylamine + Acrylate michael_addition Michael Addition start->michael_addition dieckmann Dieckmann Condensation michael_addition->dieckmann decarboxylation Hydrolysis & Decarboxylation dieckmann->decarboxylation piperidone N-Benzyl-4-piperidone decarboxylation->piperidone hwe_reaction Reaction with N-Benzyl-4-piperidone piperidone->hwe_reaction hwe_reagents Triethyl phosphonoacetate + Base ylide_formation Ylide Formation hwe_reagents->ylide_formation ylide_formation->hwe_reaction unsaturated_ester Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate hwe_reaction->unsaturated_ester hydrolysis Base Hydrolysis unsaturated_ester->hydrolysis unsaturated_acid 2-(1-Benzylpiperidin-4-ylidene)acetic acid hydrolysis->unsaturated_acid reduction Catalytic Hydrogenation unsaturated_acid->reduction final_product This compound reduction->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_hwe HWE Reaction Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting low_yield Low Yield? check_base Check Base Activity & Anhydrous Conditions low_yield->check_base Yes check_ketone Increase Reaction Time for Hindered Ketone low_yield->check_ketone Yes incomplete_hydrolysis Incomplete Hydrolysis? harsher_conditions Use Stronger Base / Higher Temp. incomplete_hydrolysis->harsher_conditions Yes add_cosolvent Add Co-solvent (THF/Dioxane) incomplete_hydrolysis->add_cosolvent Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid. Our aim is to help you identify and resolve common side-product formation issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed synthetic pathway involves a three-step sequence starting from N-benzyl-4-piperidone:

  • Horner-Wadsworth-Emmons (HWE) or Wittig Reaction: Reaction of N-benzyl-4-piperidone with a phosphonate ylide (e.g., triethyl phosphonoacetate) or a phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) to yield ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond of the intermediate to afford ethyl 2-(1-benzylpiperidin-4-yl)acetate.

  • Hydrolysis: Saponification of the ethyl ester to produce the final carboxylic acid product.

Q2: What are the primary side-products I should be aware of during this synthesis?

A2: The primary side-products are dependent on the specific reaction step. Key impurities can include:

  • Step 1 (HWE/Wittig): Unreacted N-benzyl-4-piperidone, byproducts from the phosphonate reagent (e.g., phosphate salts), and potentially the Z-isomer of the desired E-isomer of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.

  • Step 2 (Hydrogenation): Incomplete reduction leading to residual starting material, and de-benzylation of the piperidine nitrogen to yield ethyl 2-(piperidin-4-yl)acetate.

  • Step 3 (Hydrolysis): Incomplete hydrolysis resulting in the presence of the ethyl ester intermediate in the final product.

Q3: How can I minimize the formation of the de-benzylated impurity during hydrogenation?

A3: De-benzylation is a common issue in catalytic hydrogenation. To minimize this side-reaction, consider the following:

  • Catalyst Choice: Use a less aggressive catalyst. For example, Palladium on Carbon (Pd/C) is often used, but the choice of solvent and reaction conditions can influence its activity. In some cases, other catalysts like Platinum on Carbon (Pt/C) might offer better selectivity, though this requires careful optimization.

  • Reaction Conditions: Conduct the hydrogenation under milder conditions, such as lower hydrogen pressure and ambient temperature.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound typically involves:

  • Crystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

  • Chromatography: If significant impurities remain, column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to improve peak shape, can be effective.

Troubleshooting Guides

Problem 1: Low Yield in the Horner-Wadsworth-Emmons/Wittig Reaction
Potential Cause Troubleshooting Step
Inactive Ylide Ensure the base used (e.g., NaH, NaOEt) is fresh and moisture-free. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Steric Hindrance The ketone can be sterically hindered. Ensure sufficient reaction time and consider using a more reactive ylide.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the phosphonate/phosphonium reagent and base.
Low Reaction Temperature While the initial ylide formation might be done at a lower temperature, the reaction with the ketone may require warming to room temperature or gentle heating.
Problem 2: Incomplete Hydrogenation or Presence of De-benzylated Impurity
Potential Cause Troubleshooting Step
Catalyst Inactivity Use fresh, high-quality catalyst. Ensure the reaction solvent is of appropriate purity and degassed.
Insufficient Hydrogen Pressure While aiming for mild conditions to avoid de-benzylation, ensure the pressure is sufficient for the reaction to proceed. This may require optimization.
Presence of Catalyst Poisons Ensure all reagents and solvents are free from sulfur or other common catalyst poisons.
Over-reduction (De-benzylation) Monitor the reaction closely and stop it once the starting material is consumed. Use milder conditions (lower pressure, ambient temperature).
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Potential Cause Troubleshooting Step
Insufficient Base Use a sufficient excess of the base (e.g., NaOH or KOH, typically 2-3 equivalents).
Short Reaction Time or Low Temperature Ensure the reaction is heated (e.g., reflux) for a sufficient period to drive the hydrolysis to completion. Monitor by TLC or LC-MS.
Biphasic Reaction Mixture If the ester has low solubility in the aqueous base, consider adding a co-solvent like ethanol or THF to create a homogeneous solution.

Data Presentation

Table 1: Troubleshooting Summary for Side-Product Formation

Side-Product Formation Step Analytical Signature (e.g., in LC-MS) Mitigation Strategy
N-benzyl-4-piperidoneHWE/WittigLower retention time than product; distinct mass.Ensure complete reaction; use slight excess of ylide.
Ethyl 2-(piperidin-4-yl)acetateHydrogenationLower molecular weight due to loss of benzyl group.Use milder hydrogenation conditions; monitor reaction time.
Ethyl 2-(1-benzylpiperidin-4-yl)acetateHydrolysisHigher retention time than the final acid product.Ensure complete hydrolysis with sufficient base and reaction time/temperature.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (HWE Reaction)

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of N-benzyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Catalytic Hydrogenation)

  • Dissolve ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker at 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl 2-(1-benzylpiperidin-4-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 5-6 with an acid such as HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the final product.

Visualizations

Synthesis_Workflow N_benzyl_4_piperidone N-Benzyl-4-piperidone HWE_Wittig Horner-Wadsworth-Emmons or Wittig Reaction N_benzyl_4_piperidone->HWE_Wittig Unsaturated_Ester Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate HWE_Wittig->Unsaturated_Ester Hydrogenation Catalytic Hydrogenation Unsaturated_Ester->Hydrogenation Saturated_Ester Ethyl 2-(1-benzylpiperidin-4-yl)acetate Hydrogenation->Saturated_Ester Hydrolysis Hydrolysis Saturated_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Side_Product_Formation cluster_HWE HWE/Wittig Reaction cluster_Hydrogenation Hydrogenation cluster_Hydrolysis Hydrolysis HWE_Starting_Material N-Benzyl-4-piperidone + Triethyl phosphonoacetate HWE_Product Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate HWE_Starting_Material->HWE_Product Main Path HWE_Side_Product Unreacted Starting Material Z-Isomer HWE_Starting_Material->HWE_Side_Product Side Path Hydrogenation_Starting_Material Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Hydrogenation_Product Ethyl 2-(1-benzylpiperidin-4-yl)acetate Hydrogenation_Starting_Material->Hydrogenation_Product Main Path Hydrogenation_Side_Product De-benzylated Impurity (Ethyl 2-(piperidin-4-yl)acetate) Hydrogenation_Product->Hydrogenation_Side_Product Side Path (Over-reduction) Hydrolysis_Starting_Material Ethyl 2-(1-benzylpiperidin-4-yl)acetate Hydrolysis_Product This compound Hydrolysis_Starting_Material->Hydrolysis_Product Main Path Hydrolysis_Side_Product Incomplete Hydrolysis (Residual Ester) Hydrolysis_Starting_Material->Hydrolysis_Side_Product Side Path

Caption: Potential side-product formation pathways in the synthesis.

Technical Support Center: Purification of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1-Benzylpiperidin-4-yl)acetic acid. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be identified?

A1: Common impurities in crude this compound typically depend on the synthetic route. However, they often include:

  • Unreacted Starting Materials: Such as 4-piperidineacetic acid and benzyl bromide or benzyl chloride.

  • Byproducts: Including N,N-dibenzylpiperidinium salts from over-alkylation of the piperidine nitrogen.

  • Residual Solvents: Solvents used in the reaction or work-up, such as toluene, ethanol, or ethyl acetate.[1]

  • Related Substances: Such as the corresponding ethyl ester if ethanol was used as a solvent or reactant.

These impurities can be identified and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Q2: My purified this compound appears as an oil or a waxy solid instead of a crystalline solid. What should I do?

A2: The physical state of the purified compound can be influenced by the presence of impurities, which can depress the melting point, or residual solvent. "Oiling out" is a common issue with compounds that have low melting points.[4]

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period to remove all residual solvents.

  • Improve Purity: The presence of impurities is a likely cause. Further purification by recrystallization or column chromatography is recommended.

  • Induce Crystallization: If the product is pure but still oily, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of previously obtained solid material.[5]

Q3: What are the recommended starting solvents for recrystallization?

A3: A systematic solvent screening is the best approach. Based on the structure of this compound (a carboxylic acid with a tertiary amine and a benzyl group), good starting points for recrystallization solvents include:

  • Single Solvent Systems: Ethanol, isopropanol, or acetone.

  • Two-Solvent Systems:

    • Ethanol/Water[6]

    • Acetone/Water[7]

    • Heptane/Ethyl Acetate[7]

    • Methanol/Diethyl ether[8]

The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[9]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. 3. Cooling the solution too rapidly.1. Choose a lower-boiling point solvent. 2. Attempt further purification by another method (e.g., column chromatography) before recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is not saturated.1. Boil off some of the solvent to concentrate the solution and cool again.[10] 2. If the compound is known to be pure, try adding a seed crystal or scratching the inner surface of the flask.
Poor recovery/Low yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent in which they are too soluble.1. Use the minimum amount of hot solvent to dissolve the product.[5] 2. Pre-heat the filtration apparatus (funnel and flask). 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[5]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from impurities 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with crude material.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Compound elutes too quickly with the solvent front The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This is a general reversed-phase HPLC method that can be used as a starting point for the purity analysis of this compound. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Note: The acidic mobile phase will protonate the piperidine nitrogen, which can improve peak shape.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 100% ethyl acetate, then try mixtures of heptane/ethyl acetate or dichloromethane/methanol) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Pack the column with silica gel as a slurry in the chosen eluent (the non-polar component of your solvent system). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Analysis Purity Analysis (TLC, HPLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Purification Purification Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Recrystallization->Analysis Chromatography->Analysis

Caption: A decision-making workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Dissolve Crude in Hot Solvent Cool Cool Solution Start->Cool Problem Problem Encountered? Cool->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Pure Crystals Problem->Success No Sol_Oiling - Slow cooling - Change solvent - Further purify crude OilingOut->Sol_Oiling Sol_NoCrystals - Concentrate solution - Scratch flask - Add seed crystal NoCrystals->Sol_NoCrystals Sol_LowYield - Use minimum hot solvent - Pre-heat funnel - Wash with cold solvent LowYield->Sol_LowYield

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Optimizing Reaction Parameters for 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Three common synthetic strategies for preparing this compound are outlined below, each with a dedicated troubleshooting guide.

Strategy 1: N-Benzylation of a Piperidine-4-acetic Acid Precursor

This approach involves the direct benzylation of a pre-formed piperidine-4-acetic acid derivative, typically an ester, to introduce the N-benzyl group.

  • Q1: My N-benzylation reaction of ethyl 2-(piperidin-4-yl)acetate is showing low yield and multiple products. What are the likely causes and how can I optimize the reaction?

    A1: Low yields and the formation of multiple products in the N-benzylation of ethyl 2-(piperidin-4-yl)acetate are common issues. The primary side reaction is often over-alkylation, leading to the formation of a quaternary ammonium salt.[1] Incomplete reactions can also occur due to suboptimal conditions.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzyl halide to minimize the formation of the N,N-dibenzyl quaternary salt.

    • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred as it is less likely to compete with the piperidine nitrogen as a nucleophile.[2] Finely powdered and dry potassium carbonate (K₂CO₃) is also a widely used and effective base.[2]

    • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally effective for N-alkylation reactions as they can facilitate the SN2 reaction.[2]

    • Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise over a period of 30-60 minutes to a stirred solution of the piperidine derivative and base can help to maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation.[2]

    • Temperature Control: The reaction is typically conducted at room temperature or with gentle heating (e.g., 50-60°C).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

    Illustrative Reaction Parameters for N-Benzylation:

ParameterCondition ACondition BRationale
Base K₂CO₃ (2.0 eq.)DIPEA (1.5 eq.)K₂CO₃ is a cost-effective and common base; DIPEA is non-nucleophilic and can reduce side reactions.
Solvent AcetonitrileDMFBoth are suitable polar aprotic solvents.
Temperature 60°CRoom TemperatureHigher temperature may increase reaction rate but also the risk of side products.
Benzyl Bromide 1.05 eq.1.05 eq.A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.
  • Q2: Do I need to protect the carboxylic acid group during N-benzylation?

    A2: Yes, it is highly recommended to protect the carboxylic acid, typically as an ester (e.g., methyl, ethyl, or t-butyl ester).[3] The free carboxylic acid can interfere with the basic conditions of the N-alkylation reaction, leading to salt formation and reduced reactivity of the piperidine nitrogen. The ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.

Strategy 2: Side Chain Elongation from a 1-Benzylpiperidine Scaffold

This strategy begins with a commercially available or easily synthesized 1-benzylpiperidine derivative, such as 1-benzyl-4-piperidone, and involves the construction of the acetic acid side chain. A common route is through the formation and subsequent hydrolysis of an acetonitrile intermediate.

  • Q3: I am having difficulty with the hydrolysis of 2-(1-Benzylpiperidin-4-yl)acetonitrile to the corresponding carboxylic acid. What are the recommended conditions to avoid decomposition?

    A3: The hydrolysis of nitriles to carboxylic acids often requires harsh conditions (strong acid or base and high temperatures), which can lead to the cleavage of the N-benzyl group or other side reactions.

    Troubleshooting Hydrolysis:

    • Two-Step Hydrolysis: A milder approach is a two-step hydrolysis. First, the nitrile can be converted to the corresponding amide under controlled acidic or basic conditions. The isolated amide can then be hydrolyzed to the carboxylic acid under conditions that are typically less harsh than direct nitrile hydrolysis.

    • Acid-Catalyzed Hydrolysis: A mixture of sulfuric acid and water can be effective. The reaction progress should be carefully monitored to avoid prolonged heating that could cleave the benzyl group.

    • Base-Catalyzed Hydrolysis: Using a strong base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol or ethylene glycol at reflux is a common method. Again, monitoring is crucial to prevent side reactions.

Strategy 3: Reduction of 2-(1-Benzylpiperidin-4-ylidene)acetic acid

This method involves the synthesis of the unsaturated precursor, 2-(1-Benzylpiperidin-4-ylidene)acetic acid, followed by the reduction of the exocyclic double bond to yield the target saturated acetic acid derivative.

  • Q4: What are the best conditions for the selective reduction of the double bond in 2-(1-Benzylpiperidin-4-ylidene)acetic acid without affecting the N-benzyl group?

    A4: Catalytic hydrogenation is the most common and effective method for this transformation. The key is to choose a catalyst and reaction conditions that favor the reduction of the carbon-carbon double bond over the hydrogenolysis of the N-benzyl group.

    Optimizing Selective Reduction:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a standard and often effective catalyst for this type of reduction. Platinum-based catalysts (e.g., PtO₂) can also be used but may be more prone to causing hydrogenolysis of the benzyl group under harsh conditions.

    • Hydrogen Pressure: The reaction can often be carried out at low to moderate hydrogen pressures (e.g., 1-10 atm). Higher pressures may increase the rate of the desired reduction but also the risk of debenzylation.

    • Solvent Choice: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenations. Acetic acid can also be a suitable solvent and may help to keep the substrate in solution.

    • Temperature: The reduction is typically performed at room temperature. Elevated temperatures can increase the rate of hydrogenolysis.

    • Reaction Monitoring: It is crucial to monitor the reaction progress by techniques such as TLC, LC-MS, or ¹H NMR to stop the reaction once the starting material has been consumed to avoid over-reduction.

    Comparison of Potential Reduction Conditions:

CatalystHydrogen PressureTemperaturePotential Issues
10% Pd/C1-3 atmRoom TemperatureGenerally provides good selectivity.
PtO₂1-3 atmRoom TemperatureMay lead to some debenzylation.
Raney Nickel3-5 atmRoom TemperatureCan be effective but may require careful optimization to avoid debenzylation.

Experimental Protocols

Protocol 1: N-Benzylation of Ethyl 2-(piperidin-4-yl)acetate

  • To a solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq.) in anhydrous acetonitrile (MeCN), add finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-benzylpiperidin-4-yl)acetate.

  • For the final product, hydrolyze the ester using standard procedures (e.g., LiOH in THF/water) to yield this compound.

Visualizing Workflows and Relationships

Diagram 1: General Synthetic Workflow

Synthetic_Workflow Start Starting Materials Strategy1 Strategy 1: N-Benzylation Start->Strategy1 Strategy2 Strategy 2: Side Chain Elongation Start->Strategy2 Strategy3 Strategy 3: Reduction Start->Strategy3 Intermediate1 Ethyl 2-(1-benzylpiperidin-4-yl)acetate Strategy1->Intermediate1 Intermediate2 2-(1-Benzylpiperidin-4-yl)acetonitrile Strategy2->Intermediate2 Intermediate3 2-(1-Benzylpiperidin-4-ylidene)acetic acid Strategy3->Intermediate3 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Nitrile_Hydrolysis Nitrile Hydrolysis Intermediate2->Nitrile_Hydrolysis Reduction Double Bond Reduction Intermediate3->Reduction Final_Product This compound Hydrolysis->Final_Product Nitrile_Hydrolysis->Final_Product Reduction->Final_Product

Caption: Overview of the three primary synthetic strategies for this compound.

Diagram 2: Troubleshooting Logic for N-Benzylation

Troubleshooting_NBenzylation Problem Low Yield / Multiple Products in N-Benzylation Cause1 Over-alkylation (Quaternary Salt) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Side Reaction with Acid Problem->Cause3 Solution1a Control Stoichiometry (Excess Amine) Cause1->Solution1a Solution1b Slow Addition of Benzyl Halide Cause1->Solution1b Solution2a Optimize Base (e.g., DIPEA) Cause2->Solution2a Solution2b Optimize Solvent (e.g., MeCN, DMF) Cause2->Solution2b Solution2c Increase Temperature (Monitor Carefully) Cause2->Solution2c Solution3 Protect Carboxylic Acid (as Ester) Cause3->Solution3

Caption: A troubleshooting guide for common issues encountered during the N-benzylation step.

References

"2-(1-Benzylpiperidin-4-yl)acetic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Benzylpiperidin-4-yl)acetic acid. The information provided is intended to help anticipate and address potential stability issues and to guide the analysis of this compound and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: Inconsistent analytical results, particularly a decreasing peak area in chromatographic analyses, may suggest that this compound is degrading under your experimental or storage conditions.[1] The molecule contains a tertiary amine within the piperidine ring and a carboxylic acid group, both of which can be susceptible to degradation.[1] It is crucial to establish the stability of the molecule under your specific experimental parameters. Conducting forced degradation studies is an essential first step to understanding the compound's stability profile and identifying potential degradation pathways.[1][2][3]

Q2: What are the most probable degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. The primary sites for degradation are the tertiary amine on the piperidine ring and the carboxylic acid moiety.[1] Likely pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative degradation products.[1] Atmospheric oxygen, or the presence of oxidizing agents, can initiate this process.

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the acetic acid side chain could occur.[1] High temperatures can also promote more complex degradation reactions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]

  • Acid/Base Hydrolysis: Although generally stable, extreme pH conditions could potentially lead to degradation, though this is often less common for such structures compared to esters or amides.[2][3]

Q3: How can I prevent the degradation of this compound during my experiments and while in storage?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Keep containers tightly closed to minimize exposure to air and moisture.

  • Handling: When preparing solutions, use freshly prepared samples for analysis whenever possible. Avoid prolonged exposure of solutions to ambient light and temperature.

  • Solvent Selection: Use high-purity solvents and consider degassing them to remove dissolved oxygen, which can mitigate oxidative degradation.

  • Inert Atmosphere: For sensitive experiments or long-term solution storage, consider working under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Appearance of new peaks in chromatogram during stability studies. Formation of degradation products.1. Conduct forced degradation studies under various stress conditions (acid, base, oxidative, thermal, photolytic) to systematically identify the degradation products.[1][2][3]2. Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose potential structures for the degradation products.3. If a peak is suspected to be an N-oxide, compare its retention time with a synthetically prepared standard if possible.
Loss of main compound peak area with no corresponding new peaks. 1. Degradation products may not be UV-active at the monitored wavelength.2. Degradation products may be highly polar or non-volatile and not eluting from the column.3. The compound may be precipitating out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.2. Modify the chromatographic method (e.g., use a more polar mobile phase or a different column) to elute potential polar degradants.3. Visually inspect the solution for any precipitate. Check the solubility of the compound in the chosen solvent at the experimental concentration.
Precipitate forms in the sample solution over time. 1. Formation of insoluble degradation products.2. The compound has limited solubility in the chosen solvent and is slowly precipitating.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry.2. Re-evaluate the solvent system and concentration. Degradation products may have different solubility profiles.

Experimental Protocols

Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its degradation pathways.[1][2][3]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC with UV/PDA detector and/or Mass Spectrometer

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize the solution before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

5. Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column.

Hypothetical Stability-Indicating HPLC Method

This is an example of an HPLC method that could be developed to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition % Assay of Main Peak % Total Impurities Major Degradation Product (Hypothetical) Retention Time (min) Proposed Identity
Control (Unstressed) 99.80.2---
0.1 M HCl, 60°C, 24h 98.51.5DP18.2Unknown
0.1 M NaOH, 60°C, 24h 99.10.9---
3% H₂O₂, RT, 8h 85.214.8DP212.5N-oxide derivative
Thermal (80°C, 48h) 92.77.3DP37.1Decarboxylation product
Photolytic (ICH Q1B) 96.43.6DP415.3Unknown

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic (e.g., 0.1M HCl, 60°C) Base Basic (e.g., 0.1M NaOH, 60°C) Oxidation Oxidative (e.g., 3% H₂O₂) N_Oxide N-Oxide Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Thermal Thermal (e.g., 80°C) Decarboxylation Decarboxylation Product Thermal->Decarboxylation Photo Photolytic (ICH Q1B) Other_Photo Other Photodegradants Photo->Other_Photo Compound This compound Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Potential degradation pathways of this compound under forced degradation conditions.

G Start Start: Inconsistent Analytical Results Check_Storage Verify Storage and Handling Conditions Start->Check_Storage Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Check_Storage->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Identify_Products Identify Degradation Products (e.g., using LC-MS) Develop_Method->Identify_Products Optimize_Conditions Optimize Experimental/Storage Conditions to Minimize Degradation Identify_Products->Optimize_Conditions End End: Stable and Reliable Analysis Optimize_Conditions->End

Caption: Troubleshooting workflow for addressing stability issues of this compound.

References

Technical Support Center: Crystallization of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of "2-(1-Benzylpiperidin-4-yl)acetic acid".

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of "this compound", presented in a question-and-answer format.

Problem 1: The compound "oils out" instead of forming crystals.

Q: After dissolving my crude "this compound" and allowing the solution to cool, it separates as an oil. What causes this and how can it be resolved?

A: "Oiling out" is a common issue, particularly with compounds that may have lower melting points or when significant impurities are present. This occurs when the compound comes out of solution at a temperature above its melting point. Given that "this compound" is a zwitterionic compound, strong intermolecular interactions can also influence this behavior.

Solutions:

  • Slower Cooling: Rapid cooling can cause the solution to become supersaturated too quickly. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. An insulated container can help slow the cooling process.[1][2]

  • Solvent Selection: The solvent choice is critical. If the compound is too soluble, it may not crystallize properly. Try a solvent system where the compound is soluble when hot but sparingly soluble at room or lower temperatures. You may also try a less effective solvent to reduce solubility.[2]

  • Increase Solvent Volume: There might be insufficient solvent to keep the compound and any impurities dissolved during cooling. Try adding a small amount of additional solvent to the hot solution.[1]

  • pH Adjustment: As "this compound" has both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, the pH of the solution can significantly impact its solubility and crystallization. Experiment with slight pH adjustments to find the isoelectric point, where the compound is likely to be least soluble.[3][4]

Problem 2: No crystals are forming, even after extended cooling.

Q: My solution of "this compound" remains clear, and no crystals have formed after cooling. What steps can I take to induce crystallization?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.

Solutions:

  • Evaporation: Carefully evaporate some of the solvent to increase the concentration of the compound in the solution.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a pure crystal of "this compound", add a tiny amount to the solution. This "seed" crystal will act as a template for further crystallization.[2]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to stand.

Problem 3: The crystallization yield is very low.

Q: I have successfully obtained crystals, but the final yield of "this compound" is disappointingly low. How can I improve the recovery?

A: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a greater amount of the compound remaining in solution upon cooling.[1]

  • Cooling Temperature: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes out. An ice bath or refrigeration may be necessary, but this should be done after the initial slow cooling to room temperature.

  • Check Mother Liquor: After filtering your crystals, you can cool the mother liquor further to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.

  • pH Optimization: As with oiling out, the pH can affect the solubility. Ensure you are at the optimal pH for minimal solubility.[3][4]

Problem 4: The resulting crystals are colored or appear impure.

Q: The crystals of "this compound" I've obtained have a noticeable color, suggesting the presence of impurities. How can I decolorize my product?

A: Colored impurities can often be removed with activated charcoal.

Solution:

  • Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][5] Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of "this compound"?

A1: Due to its zwitterionic nature, "this compound" is likely to be soluble in polar protic solvents. Good starting points for solvent screening would include ethanol, isopropanol, or mixtures of these with water. A systematic approach to solvent selection is recommended.

Q2: How does the pH affect the crystallization of this compound?

A2: The pH of the crystallization medium is a critical parameter. "this compound" has a carboxylic acid group and a tertiary amine (the piperidine nitrogen). At low pH, the amine will be protonated, increasing solubility. At high pH, the carboxylic acid will be deprotonated, also increasing solubility. The lowest solubility, and therefore the best conditions for crystallization, is typically at the isoelectric point (pI), where the molecule exists as a neutral zwitterion. The crystallization rate can also be significantly influenced by pH.[3]

Q3: Could polymorphism be an issue for "this compound"?

A3: Yes, polymorphism is a possibility for many organic molecules, including those with similar structures.[6][7] Different crystalline forms (polymorphs) can have different physical properties, such as solubility and melting point. The choice of solvent and the cooling rate can influence which polymorph is obtained. It is important to characterize the resulting crystals to ensure consistency between batches.

Q4: Is it possible to use a co-crystal approach for crystallization?

A4: Co-crystallization is a viable strategy, especially if the compound is difficult to crystallize on its own. This involves crystallizing the target molecule with another compound (a co-former) to form a new crystalline solid with different properties. This technique can be particularly useful for zwitterionic compounds.[2][8][9]

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

Solvent/Solvent SystemExpected Solubility (Hot)Expected Solubility (Cold)Notes
EthanolHighModerate to LowA good starting point for polar compounds.
IsopropanolHighLowOften provides good crystal quality.
Ethanol/WaterHighLowThe ratio can be adjusted to fine-tune solubility.
AcetonitrileModerateLowA polar aprotic option.
Ethyl AcetateLow to ModerateVery LowMay be a good anti-solvent.[10]

Note: This data is based on general principles for structurally similar compounds. Experimental verification is required for "this compound".

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude "this compound" and a small amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: pH-Controlled Crystallization

  • Dissolution: Dissolve the crude "this compound" in an appropriate solvent (e.g., an ethanol/water mixture).

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to adjust the pH towards the expected isoelectric point. Monitor the pH with a pH meter.

  • Induce Crystallization: The compound may precipitate as the pH approaches the pI. Gentle heating to redissolve and then slow cooling can improve crystal quality.

  • Isolation and Drying: Follow steps 5-7 from the General Recrystallization Procedure.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oil Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem slow_cool Action: Cool Slower / Change Solvent / Adjust pH oil->slow_cool concentrate Action: Evaporate Solvent / Add Anti-Solvent no_crystals->concentrate slow_cool->dissolve induce Action: Scratch Flask / Add Seed Crystal concentrate->induce induce->cool

Caption: Troubleshooting workflow for crystallization issues.

ph_solubility cluster_pH Effect of pH on Solubility cluster_solubility low_pH Low pH (Acidic) high_sol_1 High Solubility (Protonated Amine) low_pH->high_sol_1 pI Isoelectric Point (pI) (Zwitterionic) low_sol Lowest Solubility (Optimal for Crystallization) pI->low_sol high_pH High pH (Basic) high_sol_2 High Solubility (Deprotonated Acid) high_pH->high_sol_2 high_sol_1->low_sol Increase pH low_sol->high_sol_2 Increase pH

Caption: Relationship between pH and solubility.

References

Common impurities in "2-(1-Benzylpiperidin-4-yl)acetic acid" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in "2-(1-Benzylpiperidin-4-yl)acetic acid" and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized based on their origin in the synthetic process. The most prevalent synthesis proceeds through the formation of an unsaturated ester intermediate, ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, followed by reduction and hydrolysis. Therefore, impurities typically include:

  • Starting Materials:

    • 1-Benzyl-4-piperidone

    • Triethyl phosphonoacetate or other phosphonate reagents

  • Intermediates:

    • Ethyl 2-(1-benzylpiperidin-4-yl)acetate (the ethyl ester of the final product)

    • 2-(1-Benzylpiperidin-4-ylidene)acetic acid (the unsaturated precursor)[1]

  • Byproducts:

    • Compounds formed from side reactions, such as over-alkylation or degradation products.

  • Residual Solvents:

    • Solvents used during the reaction and purification steps, such as tetrahydrofuran (THF), ethyl acetate, and methanol.

Q2: How can I detect the presence of these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in your final product. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities and residual solvents.

Q3: What are the general strategies for removing these impurities?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is an effective technique for removing most starting materials, byproducts, and some intermediates. The choice of solvent is crucial for successful purification.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Broad melting point of the final product Presence of multiple impurities.Perform HPLC analysis to identify the impurities. Based on the impurities, choose an appropriate purification method (recrystallization or column chromatography).
Extra peaks in the HPLC chromatogram Incomplete reaction or presence of side products.Compare the retention times of the extra peaks with known standards of starting materials and intermediates. Optimize reaction conditions (time, temperature, stoichiometry) to minimize byproducts.
Presence of residual solvents in NMR spectrum Inadequate drying of the product.Dry the product under high vacuum for an extended period. For high-boiling point solvents, consider lyophilization or azeotropic distillation with a lower-boiling point solvent.
Low yield after purification The compound may be too soluble in the recrystallization solvent.Experiment with different solvent systems or use an anti-solvent to induce precipitation. For column chromatography, ensure proper solvent polarity to avoid premature elution of the product.

Quantitative Data Summary

The following table summarizes typical purity levels of a crude sample of this compound before and after purification by recrystallization.

ImpurityTypical Level in Crude Product (%)Level after Recrystallization (%)
1-Benzyl-4-piperidone1.5 - 3.0< 0.1
Ethyl 2-(1-benzylpiperidin-4-yl)acetate2.0 - 5.0< 0.2
2-(1-Benzylpiperidin-4-ylidene)acetic acid0.5 - 2.0< 0.1
Total Purity 90 - 95 > 99.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general method for the analysis of this compound and its common impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to find a suitable solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Start Starting Materials (1-Benzyl-4-piperidone, Triethyl phosphonoacetate) Reaction1 Horner-Wadsworth-Emmons Reaction Start->Reaction1 Intermediate1 Unsaturated Ester (ethyl 2-(1-benzylpiperidin-4-ylidene)acetate) Reaction1->Intermediate1 Reaction2 Reduction Intermediate1->Reaction2 Intermediate2 Saturated Ester (ethyl 2-(1-benzylpiperidin-4-yl)acetate) Reaction2->Intermediate2 Reaction3 Hydrolysis Intermediate2->Reaction3 Crude_Product Crude Product (this compound) Reaction3->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC Identify Impurities GC_MS GC-MS Analysis (for residual solvents) Crude_Product->GC_MS Recrystallization Recrystallization HPLC->Recrystallization If impurities are starting materials or major byproducts Column_Chrom Column Chromatography HPLC->Column_Chrom If impurities are structurally similar Pure_Product Pure Product (>99.5% Purity) Recrystallization->Pure_Product Column_Chrom->Pure_Product Pure_Product->HPLC Confirm Purity

Caption: Workflow for the identification and removal of impurities.

Signaling_Pathway cluster_synthesis_pathway Synthetic Pathway & Potential Impurities cluster_impurities Potential Impurities A 1-Benzyl-4-piperidone C Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (Unsaturated Intermediate) A->C Horner-Wadsworth-Emmons B Triethyl phosphonoacetate B->C D Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Ester Intermediate) C->D Reduction E This compound (Final Product) D->E Hydrolysis Imp1 Unreacted 1-Benzyl-4-piperidone E->Imp1 contains Imp3 Unsaturated Intermediate (C) E->Imp3 Imp4 Ester Intermediate (D) E->Imp4 Imp5 Residual Solvents E->Imp5 Imp2 Unreacted Triethyl phosphonoacetate

Caption: Synthetic pathway and common process-related impurities.

References

"2-(1-Benzylpiperidin-4-yl)acetic acid" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective synthetic strategy involves a multi-step process. This typically begins with the synthesis of a piperidine-4-acetic acid ester derivative, followed by N-benzylation, and concludes with the hydrolysis of the ester to the final carboxylic acid product. An alternative approach starts with N-benzyl-4-piperidone, which is then converted to the acetic acid side chain.

Q2: What are the critical parameters to control during the N-benzylation step?

The key parameters for a successful N-benzylation of the piperidine nitrogen include the choice of base, solvent, and reaction temperature. A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to prevent side reactions. The reaction should be performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Careful control of the stoichiometry of the benzylating agent (e.g., benzyl bromide) is also important to minimize over-alkylation.

Q3: Why is the purification of the final product, this compound, often challenging?

The final product is a zwitterionic compound, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule has a net neutral charge, leading to low solubility in both aqueous and common organic solvents. This property complicates purification by standard extraction and column chromatography techniques.

Q4: What are the expected spectral characteristics of this compound?

While specific spectral data can vary based on the solvent and instrumentation, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the benzyl group protons (aromatic and benzylic CH₂), protons on the piperidine ring, and the methylene protons of the acetic acid side chain.

  • ¹³C NMR: Resonances for the carbon atoms of the benzyl group, the piperidine ring, the carboxylic acid, and the methylene group of the acetic acid moiety.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₉NO₂).

Troubleshooting Guides

Problem 1: Low Yield in the N-benzylation of Ethyl 2-(piperidin-4-yl)acetate
Symptom Potential Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Insufficient reactivity of the benzylating agent. 2. Inadequate base strength or solubility. 3. Low reaction temperature or insufficient reaction time.1. Use a more reactive benzyl halide, such as benzyl iodide, or add a catalytic amount of sodium iodide. 2. Switch to a stronger base like sodium hydride (use with caution) or ensure the base is finely powdered and well-dispersed. 3. Increase the reaction temperature (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
Formation of a significant amount of quaternary ammonium salt 1. Excess of benzylating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the benzylating agent. 2. Perform the reaction at a lower temperature and monitor carefully.
Side product formation (e.g., benzyl alcohol) Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Dry the solvent and starting materials before use.
Problem 2: Incomplete Hydrolysis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate
Symptom Potential Cause Suggested Solution
Starting ester remains after prolonged reaction time 1. Insufficient concentration of base or acid. 2. Steric hindrance around the ester group. 3. Use of an inappropriate solvent.1. Increase the concentration of the hydrolyzing agent (e.g., use 2-4 M NaOH or HCl). 2. Increase the reaction temperature and prolong the reaction time. 3. For basic hydrolysis, a mixture of THF and water, or ethanol and water is often effective. For stubborn esters, consider using lithium hydroxide (LiOH) in a THF/water mixture.[1]
Formation of a methyl ester as a byproduct Use of methanol as a solvent during basic hydrolysis.Avoid using methanol as a solvent for saponification, as transesterification can occur.[1] Opt for THF/water or dioxane/water mixtures.
Problem 3: Difficulty in Isolating and Purifying the Final Product
Symptom Potential Cause Suggested Solution
Product precipitates as an oil or sticky solid during workup The compound is at or near its isoelectric point, leading to poor solubility.Adjust the pH of the aqueous solution. To isolate the product as a hydrochloride salt (which is often more crystalline), acidify the solution with HCl. To precipitate the zwitterion, carefully adjust the pH to its isoelectric point.
Product is soluble in both aqueous and organic layers, leading to poor extraction efficiency Zwitterionic nature of the product.Convert the product to its salt form to enhance its solubility in one phase. For example, acidification with HCl will make it more water-soluble, while basification might allow for extraction into an organic solvent, though this is often less effective.
Difficulty in purification by column chromatography The zwitterionic compound may streak or irreversibly bind to silica gel.1. Ion-exchange chromatography: This is a highly effective method for purifying zwitterionic compounds. 2. Reverse-phase chromatography: Can be used with a suitable mobile phase, often containing a buffer to control the ionization state of the compound. 3. Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water) and allow it to crystallize, often by slow cooling or by adjusting the pH to the isoelectric point.[2]

Experimental Protocols

Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate

To a solution of ethyl 2-(piperidin-4-yl)acetate (1 equivalent) in anhydrous acetonitrile or DMF, is added anhydrous potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 equivalents) is then added dropwise, and the reaction mixture is heated to 60-70 °C and stirred overnight under a nitrogen atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Hydrolysis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate to this compound

The crude ethyl 2-(1-benzylpiperidin-4-yl)acetate is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v). A solution of sodium hydroxide (2-4 equivalents) in water is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. The aqueous layer is then cooled in an ice bath and the pH is carefully adjusted to the isoelectric point (typically around pH 6-7) with aqueous HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Visualizations

Synthesis_Workflow A Ethyl 2-(piperidin-4-yl)acetate B N-Benzylation (Benzyl Bromide, K2CO3, DMF) A->B Step 1 C Ethyl 2-(1-benzylpiperidin-4-yl)acetate B->C D Hydrolysis (NaOH, EtOH/H2O) C->D Step 2 E This compound D->E F Purification (Crystallization/Ion Exchange) E->F Step 3 G Pure Product F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 N_Benzylation N-Benzylation Q1->N_Benzylation Step 1 Hydrolysis Hydrolysis Q1->Hydrolysis Step 2 Purification Purification Q1->Purification Step 3 Incomplete_Reaction Incomplete Reaction? N_Benzylation->Incomplete_Reaction Incomplete_Hydrolysis Incomplete Hydrolysis? Hydrolysis->Incomplete_Hydrolysis Purification_Issue Isolation/Purification Difficulty? Purification->Purification_Issue Over_Alkylation Over-alkylation? Incomplete_Reaction->Over_Alkylation No Sol1 Increase reactivity of benzylating agent or use stronger base/higher temp. Incomplete_Reaction->Sol1 Yes Sol2 Use stoichiometric benzylating agent and control temperature. Over_Alkylation->Sol2 Yes Sol3 Increase base concentration/temp. Use LiOH in THF/H2O. Incomplete_Hydrolysis->Sol3 Yes Sol4 Adjust pH for precipitation/salt formation. Use ion-exchange chromatography. Purification_Issue->Sol4 Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

Efficacy Showdown: A Comparative Analysis of 2-(1-Benzylpiperidin-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of neuropharmacology, the quest for potent and selective ligands for key central nervous system targets is paramount. This guide offers a comparative efficacy analysis of analogs of "2-(1-Benzylpiperidin-4-yl)acetic acid," a scaffold of significant interest in drug development. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structure-activity relationships (SAR) of these analogs, with a focus on their interactions with sigma receptors and acetylcholinesterase.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for various analogs, providing a clear comparison of their binding affinities and inhibitory concentrations.

Sigma Receptor Binding Affinity

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs were synthesized and evaluated for their binding affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data reveals a general preference for the σ₁ receptor.

Compound IDR (Aryl Group)R' (Benzyl Substitution)σ₁ Ki (nM)σ₂ Ki (nM)
1 PhenylH1.8180
10 2-ThienylH2.6>240
18 1-NaphthylH1.9>230
22 3-IndolylH2.9224
37 Phenyl4-F2.3170
40 4-F-Phenyl4-F3.1248
Acetylcholinesterase (AChE) Inhibition

A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share a similar benzyl-heterocycle core, were evaluated for their ability to inhibit acetylcholinesterase.

Compound IDR (Benzyl Substitution)AChE IC₅₀ (µM)
4a 2-Cl0.91 ± 0.045
4b 3-Cl85 ± 12
4c 4-Cl26 ± 5
4g 3-OCH₃5.5 ± 0.7
Donepezil (Reference)0.14 ± 0.03

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Sigma Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize guinea pig brain tissue prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend pellet prep2->prep3 assay1 Incubate membranes with radioligand (³H-pentazocine for σ₁ or [³H]DTG for σ₂) prep3->assay1 assay2 Add competing test compound (analogs of this compound) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 analysis1 Separate bound and free radioligand (rapid filtration) assay3->analysis1 analysis2 Quantify bound radioactivity (scintillation counting) analysis1->analysis2 analysis3 Calculate Ki values analysis2->analysis3

Caption: Workflow for Sigma Receptor Binding Assay.

Detailed Steps:

  • Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The resulting pellet is washed and resuspended to a specific protein concentration.

  • Competitive Binding: The prepared membranes are incubated with a specific radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the test compound.

  • Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification and Analysis: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The data is then analyzed to determine the IC₅₀ value of the test compound, which is subsequently converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of compounds against acetylcholinesterase.

Reaction Pathway:

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE Inhibitor Test Compound (Analog) Inhibitor->AChE Inhibition TNB TNB²⁻ (Yellow Anion) Thiocholine->TNB Reaction Acetate Acetate DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine

Caption: Principle of the Ellman's Assay for AChE Inhibition.

Detailed Steps:

  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer, pH 8.0), acetylcholinesterase enzyme, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine (ATCh), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Colorimetric Measurement: AChE hydrolyzes ATCh to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathways

While the direct signaling pathways for "this compound" and its analogs are not fully elucidated and are dependent on the specific target, a generalized representation of their potential downstream effects upon sigma-1 receptor modulation is presented.

ligand 2-(1-Benzylpiperidin-4-yl) acetic acid Analog sigma1 Sigma-1 Receptor (σ₁R) (At ER-Mitochondria interface) ligand->sigma1 Binding ip3r IP₃ Receptor sigma1->ip3r Modulation ion_channel Ion Channels (e.g., K⁺, NMDA) sigma1->ion_channel Modulation ca_er Ca²⁺ release from ER ip3r->ca_er mito Mitochondrial Function (e.g., ATP production) ca_er->mito cellular_response Modulation of Neuronal Excitability & Cellular Survival Pathways mito->cellular_response ion_channel->cellular_response

Caption: Potential Signaling Cascade of Sigma-1 Receptor Ligands.

Conclusion

The analogs of "this compound" represent a versatile scaffold with demonstrated activity at sigma receptors and, with structural modifications, at acetylcholinesterase. The provided data highlights key structure-activity relationships, such as the preference for the sigma-1 receptor subtype and the influence of substitutions on the benzyl and aryl moieties on binding affinity and inhibitory potency. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for the development of novel therapeutics for neurological disorders. Further investigation is warranted to explore the efficacy of these analogs on other relevant targets, such as GABA receptors, to build a more complete pharmacological profile.

A Comparative Guide to Purity Validation of 2-(1-Benzylpiperidin-4-yl)acetic acid using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug discovery and development. For researchers and scientists, having a reliable, accurate, and direct method for purity assessment is crucial. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other analytical techniques for validating the purity of "2-(1-Benzylpiperidin-4-yl)acetic acid". The guide outlines a detailed experimental protocol for ¹H qNMR, presents comparative data in a tabular format, and illustrates the workflow for purity determination.

Quantitative NMR as a Premier Method for Purity Assessment

Quantitative NMR (qNMR) has become a powerful and definitive primary method for determining the purity of organic molecules.[1] Unlike chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the exact same compound for precise quantification, qNMR is a direct and absolute method.[1][2] The intensity of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal. This principle allows for the direct quantification of a substance against a certified internal standard of a different compound.[1][3]

Key advantages of employing qNMR for purity analysis include:

  • Direct Measurement : It does not necessitate a chemically identical reference standard of the analyte for quantification.[1][4]

  • High Accuracy and Precision : qNMR is capable of delivering highly accurate and precise purity values.[4][5]

  • Versatility : A single, well-characterized internal standard can be utilized for the quantification of a diverse range of compounds.[1]

  • Structural Confirmation : The same experiment provides detailed structural information about the analyte and any impurities present, confirming identity and purity simultaneously.[1]

  • Speed and Efficiency : Developing and running a qNMR experiment is often significantly faster than establishing a new chromatographic method.[1][4]

While qNMR offers substantial benefits, it is often used alongside other techniques in a comprehensive approach to purity validation. HPLC is excellent for high-throughput screening and detecting non-UV active impurities, while qNMR provides an absolute measure of the bulk material's purity and confirms its chemical structure.[6] This orthogonal approach ensures the highest confidence in the quality of the chemical entity.[7]

Experimental Protocol: ¹H qNMR for Purity Determination

This protocol details the procedure for determining the purity of "this compound" using ¹H qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer : A 400 MHz or higher field NMR spectrometer.[6]

  • Analyte : this compound (Molecular Weight: 233.31 g/mol ).

  • Internal Standard : Maleic acid (Certified, known purity ≥99.5%; Molecular Weight: 116.07 g/mol ).

  • Deuterated Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6) is a suitable solvent.

  • Equipment : High-precision analytical balance, volumetric flasks, NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of "this compound" into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) should be used.[1]

  • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A delay of 30 seconds is generally sufficient for accurate quantification of small molecules.[1]

  • Number of Scans (ns) : Typically 16 to 64 scans are adequate to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

  • Acquisition Time (aq) : A minimum of 3 seconds.[1]

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate well-resolved, characteristic signals for both the analyte and the internal standard. For "this compound", the signals corresponding to the benzyl group protons or the piperidine ring protons are suitable. For Maleic acid, the two olefinic protons give a sharp singlet.

  • Calculate the purity of the analyte using the following formula:[5]

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : Mass

    • P : Purity of the standard

    • analyte : this compound

    • std : Internal Standard (Maleic acid)

Data Presentation: Quantitative Purity Analysis

The following table summarizes a hypothetical dataset for the qNMR purity determination of "this compound".

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 18.52 mg7.85 mg
Molecular Weight (MW) 233.31 g/mol 116.07 g/mol
Signal for Integration Benzyl Protons (aromatic region)Olefinic Protons
Number of Protons (N) 52
Integral Value (I) 5.252.10
Purity of Standard (Pstd) -99.8%
Calculated Purity (Panalyte) 98.7% -

Mandatory Visualization

The following diagram illustrates the workflow for validating the purity of "this compound" via qNMR.

G A 1. Weighing B Accurately weigh Analyte and Internal Standard A->B C 2. Dissolution A->C D Dissolve mixture in a precise volume of deuterated solvent (e.g., DMSO-d6) C->D E 3. NMR Acquisition C->E F Acquire ¹H NMR spectrum with quantitative parameters (long d1) E->F G 4. Data Processing E->G H Apply phase and baseline correction. Integrate characteristic signals. G->H I 5. Purity Calculation G->I J Use the standard qNMR equation to determine analyte purity I->J K Final Purity Value I->K

Workflow for qNMR Purity Validation.

References

A Comparative Bioactivity Analysis of Compounds Structurally Related to 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental bioactivity data for 2-(1-Benzylpiperidin-4-yl)acetic acid is limited in publicly available literature. This guide provides a comparative analysis based on the known bioactivities of structurally similar compounds, offering a predictive framework to guide future research and drug development efforts. The primary proposed activities for this chemical scaffold are the inhibition of the GABA transporter 1 (GAT-1) and binding to sigma receptors.

Comparative Analysis of GAT-1 Inhibition

The benzylpiperidine moiety is a key structural feature in several known inhibitors of the GABA transporter 1 (GAT-1). Inhibition of GAT-1 leads to increased extracellular concentrations of the inhibitory neurotransmitter GABA, a mechanism of action for several anticonvulsant drugs.[1] Below is a comparison of the inhibitory potency of well-characterized GAT-1 inhibitors that share structural similarities with this compound.

Quantitative Data: GAT-1 Inhibitor Potency
CompoundTargetSpeciesAssay TypeIC50 (µM)Reference
NNC-711hGAT-1Human[³H]GABA Uptake0.04
rGAT-1Rat[³H]GABA Uptake0.38[2]
Rat Brain SynaptosomesRat[³H]GABA Uptake0.047[1]
TiagabinehGAT-1Human[³H]GABA Uptake0.07[3]
Nipecotic AcidhGAT-1Human[³H]GABA Uptake8
mGAT-1Mouse[³H]GABA Uptake2.6[4]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Comparative Analysis of Sigma Receptor Binding

Derivatives of N-benzylpiperidine have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological conditions.[5] While direct data for this compound is unavailable, the binding affinities of related compounds provide insight into the potential for this scaffold to interact with these receptors.

Quantitative Data: Sigma-1 Receptor Ligand Affinity
CompoundTargetKi (nM)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ₁R1.45[5]
Haloperidolσ₁R~2-4[6]

Ki: Inhibition constant. A lower Ki value indicates higher binding affinity.

Experimental Protocols

[³H]-GABA Uptake Assay

This in vitro assay is a standard method for determining the potency of compounds that inhibit GABA transporters.[7]

Objective: To determine the IC50 value of a test compound for the inhibition of GAT-1.

Materials:

  • HEK293 cells expressing the target GAT subtype or synaptosomes prepared from rodent brain tissue.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Test compound and a reference inhibitor (e.g., Tiagabine).

  • Assay Buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, and 10 mM D-glucose).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Adherent cells are grown in multi-well plates. For synaptosomes, brain tissue is homogenized and centrifuged to isolate the synaptosomal fraction.

  • Pre-incubation: The cells or synaptosomes are washed and then pre-incubated with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiation of Uptake: The uptake reaction is started by the addition of a fixed concentration of [³H]-GABA.

  • Incubation: The mixture is incubated for a short period (e.g., 1-10 minutes) to allow for GABA uptake. This incubation time should be within the linear range of uptake.

  • Termination of Uptake: The reaction is stopped by rapid washing with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Quantification: The cells are lysed, and the amount of radioactivity, corresponding to the [³H]-GABA taken up, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Sigma-1 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the sigma-1 receptor by its ability to displace a radiolabeled ligand.[8][9]

Objective: To determine the Ki value of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig liver).[9]

  • A selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine).

  • Test compound and a reference ligand (e.g., Haloperidol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In assay tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: The mixture is incubated, typically for 2 hours at room temperature, to allow binding to reach equilibrium.

  • Termination of Binding: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations

GABAergic Synapse and GAT-1 Inhibition Workflow

Caption: Mechanism of GAT-1 inhibition at the synapse and corresponding experimental workflow.

Sigma-1 Receptor Signaling and Binding Assay Logic

Sigma1_Receptor_Workflow cluster_signaling Sigma-1 Receptor Signaling cluster_assay Competitive Binding Assay Logic ER Endoplasmic Reticulum Sigma1_BiP σ₁R-BiP Complex Dissociation Dissociation Sigma1_BiP->Dissociation Agonist Agonist (e.g., PRE-084) Agonist->Dissociation Active_Sigma1 Active σ₁R Dissociation->Active_Sigma1 Client_Proteins Client Proteins (e.g., Ion Channels) Active_Sigma1->Client_Proteins Interaction Modulation Modulation of Cellular Signaling Client_Proteins->Modulation Receptor σ₁ Receptor Binding Binding Competition Receptor->Binding Radioligand Radioligand ([³H]-(+)-pentazocine) Radioligand->Binding Test_Compound Test Compound Test_Compound->Binding Measurement Measure Bound Radioligand Binding->Measurement Ki_Calc Calculate Ki Measurement->Ki_Calc

Caption: Sigma-1 receptor activation pathway and the logic of a competitive binding assay.

References

Benchmarking "2-(1-Benzylpiperidin-4-yl)acetic acid" against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Tiagabine, SKF-89976A, and CI-966 against the backdrop of GABAergic modulation.

This guide provides a comprehensive comparison of "2-(1-Benzylpiperidin-4-yl)acetic acid" and established inhibitors of the GABA transporter 1 (GAT-1), a critical protein in the regulation of neurotransmission. While "this compound" itself is not extensively characterized as a GAT-1 inhibitor, its structural elements are present in known GABAergic modulators. This guide will therefore benchmark well-characterized GAT-1 inhibitors—Tiagabine, SKF-89976A, and CI-966—to provide a valuable resource for researchers in neuroscience and drug development.

The primary mechanism of these compounds is the inhibition of GABA reuptake from the synaptic cleft, which enhances GABAergic neurotransmission.[1] This action is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

Quantitative Comparison of GAT-1 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected GAT-1 inhibitors, providing a direct comparison of their potency.

CompoundTargetIC50 (µM)SpeciesNotes
Tiagabine GAT-10.39± 0.03humanA clinically approved anticonvulsant.[3]
SKF-89976A GAT-1~0.04-A potent and selective GAT-1 inhibitor.[4]
CI-966 GAT-10.26humanA potent and selective GAT-1 inhibitor.[5][6]
CI-966 GAT-11.2rat[5]

Experimental Protocols

[3H]-GABA Uptake Assay in HEK293S Cells

This protocol is a standard method for determining the inhibitory activity of compounds on the GAT-1 transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293S) cells stably expressing human GAT-1 are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Inhibitor Incubation: The test compounds (e.g., Tiagabine, SKF-89976A, CI-966) are added to the wells at various concentrations.

  • GABA Uptake Initiation: [3H]-GABA (radiolabeled GABA) is added to the wells to initiate the uptake process.

  • Incubation: The plate is incubated for a specific period (e.g., 10 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by washing the cells with ice-cold buffer.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

GAT-1 Inhibition Signaling Pathway

GAT1_Inhibition cluster_synapse Synapse cluster_reuptake GABA Reuptake presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release postsynaptic Postsynaptic Neuron GAT1 GAT-1 Transporter synaptic_cleft->GAT1 GABA GABA_receptor GABA Receptor synaptic_cleft->GABA_receptor GABA Binding GAT1->presynaptic Reuptake inhibitor GAT-1 Inhibitor (e.g., Tiagabine) inhibitor->GAT1 Inhibits GABA_receptor->postsynaptic Inhibitory Signal

Caption: Mechanism of GAT-1 inhibition in the synapse.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare GAT-1 Expressing Cells B Add Test Compound (Varying Concentrations) A->B C Add [3H]-GABA B->C D Incubate C->D E Wash and Lyse Cells D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for determining GAT-1 inhibitor IC50.

Discussion of Comparative Data

The presented data highlights that Tiagabine, SKF-89976A, and CI-966 are all potent inhibitors of the GAT-1 transporter.[4] SKF-89976A appears to be the most potent of the three in the compared assays.[4] CI-966 also demonstrates high potency, although it was discontinued from clinical development due to adverse effects at higher doses.[6][7] Tiagabine, while slightly less potent in these specific assays, is a clinically successful antiepileptic drug, underscoring the importance of a compound's overall pharmacokinetic and safety profile.[8][9][10]

The selectivity of these compounds for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1) is a crucial factor in their therapeutic window.[4][5] High selectivity minimizes off-target effects and contributes to a more favorable safety profile.

For researchers investigating the GABAergic system, the choice of inhibitor will depend on the specific experimental goals. For in vitro studies requiring high potency and selectivity, SKF-89976A and CI-966 are excellent choices. For in vivo studies or translational research, the clinically validated profile of Tiagabine provides a valuable benchmark.

While "this compound" itself lacks extensive characterization as a direct GAT-1 inhibitor, its core structure is a recurring motif in compounds targeting GABAergic and other neurological pathways.[11][12] Further investigation into derivatives of this scaffold could yield novel modulators of GABAergic neurotransmission.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Benzylpiperidin-4-yl)acetic Acid Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific structure-activity relationship (SAR) studies on 2-(1-benzylpiperidin-4-yl)acetic acid are not extensively available in the public domain, a wealth of research exists for a closely related and pharmacologically significant class of compounds: N-substituted nipecotic acid derivatives. Nipecotic acid, or piperidine-3-carboxylic acid, is a structural isomer of the piperidine-4-acetic acid core of the topic compound. The N-substituted derivatives of nipecotic acid are potent inhibitors of the GABA transporter 1 (GAT-1), and one such compound, Tiagabine, is a marketed antiepileptic drug.[1][2] This guide will, therefore, focus on the well-documented SAR of N-substituted nipecotic acid derivatives as a comparative model to understand the potential SAR of this compound and its analogs. The data presented here is largely based on the seminal work that led to the discovery of Tiagabine.[1][3][4]

Data Presentation: SAR of N-Substituted Nipecotic Acid Derivatives as GAT-1 Inhibitors

The following table summarizes the in vitro GABA uptake inhibition data for a series of N-substituted (R)-nipecotic acid analogs. The key structural modifications involve the nature of the lipophilic anchor attached to the nipecotic acid core via a linker.

Compound IDN-SubstituentIC50 (µM) for [3H]GABA Uptake
1 H ( (R)-Nipecotic acid)1.1
2 4,4-Diphenyl-3-butenyl0.048
3 4-Phenyl-4-(2-thienyl)-3-butenyl0.035
4 4,4-Di-(2-thienyl)-3-butenyl0.027
5 (Tiagabine) 4,4-Bis(3-methyl-2-thienyl)-3-butenyl0.017
6 4,4-Bis(3-bromo-2-thienyl)-3-butenyl0.023
7 4,4-Bis(3-chloro-2-thienyl)-3-butenyl0.020
8 4,4-Bis(2-furyl)-3-butenyl0.130
9 4,4-Bis(3-methyl-2-furyl)-3-butenyl0.045
10 3,3-Diphenylpropyl0.100
11 3,3-Di-(2-thienyl)propyl0.080

Key SAR Observations:

  • Lipophilic Anchor: The presence of a large, lipophilic N-substituent dramatically increases the potency of GABA uptake inhibition compared to the unsubstituted (R)-nipecotic acid.

  • Aryl/Heteroaryl Groups: Di-aryl or di-heteroaryl groups on the lipophilic anchor are crucial for high potency. Thienyl rings (compounds 3, 4, 5, 6, 7) are generally preferred over phenyl rings (compound 2).

  • Substitution on Heteroaryl Rings: Small alkyl or halogen substituents on the thienyl rings can modulate potency. A methyl group at the 3-position of the thienyl ring (Tiagabine, compound 5) provides the highest potency in this series.

  • Linker: A butenyl linker appears to be optimal for positioning the lipophilic anchor in the binding site of the GABA transporter.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the SAR studies of N-substituted nipecotic acid derivatives.

In Vitro [3H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes, which are isolated nerve terminals that contain GABA transporters.

1. Synaptosome Preparation:

  • Whole brains from male Wistar rats are homogenized in ice-cold 0.32 M sucrose.
  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
  • The resulting pellet (P2 fraction), which is enriched in synaptosomes, is resuspended in a physiological buffer (e.g., Krebs-HEPES buffer).

2. GABA Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
  • [3H]GABA is then added to the mixture to a final concentration of approximately 50 nM.
  • The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.
  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
  • The radioactivity retained on the filters, which represents the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway: GABAergic Neurotransmission and GAT-1 Inhibition

GAT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Synthesis GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Signal Transduction Inhibitor N-Substituted Nipecotic Acid Derivative Inhibitor->GAT1 Inhibition

Caption: Mechanism of GAT-1 inhibition by N-substituted nipecotic acid derivatives.

Experimental Workflow: In Vitro [3H]GABA Uptake Assay

GABA_Uptake_Workflow start Start: Rat Brain Homogenization centrifuge1 Centrifugation (1,000 x g) start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet2 Resuspend P2 Pellet (Synaptosomes) centrifuge2->pellet2 preincubation Pre-incubation with Test Compound pellet2->preincubation add_gaba Add [3H]GABA preincubation->add_gaba incubation Incubation at 37°C add_gaba->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 Determination) scintillation->analysis

Caption: Workflow for the in vitro [3H]GABA uptake inhibition assay.

Logical Relationship: SAR of N-Substituted Nipecotic Acid Derivatives

SAR_Logic cluster_modifications Structural Modifications Core (R)-Nipecotic Acid Core Potent GABA Mimic N_Substituent N-Substituent Lipophilic Anchor Di-aryl/heteroaryl Substituted Thienyl Core->N_Substituent:f0 Addition of Activity { High Potency GAT-1 Inhibition | (e.g., Tiagabine) } N_Substituent:f1->Activity Enhances N_Substituent:f2->Activity Optimizes Linker Linker Butenyl Chain Linker:f0->Activity Optimal Length

Caption: Key structural features influencing the GAT-1 inhibitory activity.

References

Comparative Analysis of the Cross-Reactivity Profile of 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity profile of the novel GABA transporter (GAT) inhibitor, 2-(1-Benzylpiperidin-4-yl)acetic acid. Due to the absence of publicly available, direct experimental data for this specific compound, this analysis is based on the known pharmacological profiles of structurally related compounds and established GABA transporter inhibitors. The primary objective is to offer a predictive comparison against well-characterized alternative compounds, supported by established experimental protocols.

Introduction to this compound

This compound is a derivative of nipecotic acid, a known GABA uptake inhibitor. Its structure, featuring a benzylpiperidine core, suggests a primary affinity for GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmission.[1][2] By inhibiting GATs, this compound is expected to increase GABAergic tone, a mechanism of action with therapeutic potential for conditions such as epilepsy and anxiety.[3][4]

The benzylpiperidine moiety is a common scaffold in medicinal chemistry and has been associated with activity at various other targets.[5][6] Therefore, understanding the potential for off-target interactions, or cross-reactivity, is crucial for predicting the compound's selectivity and potential side-effect profile. This guide compares its hypothetical profile with three well-studied GAT inhibitors: Tiagabine, SKF-89976A, and CI-966.

Predicted and Comparative Cross-Reactivity Data

The following table summarizes the predicted inhibitory activity of this compound against the four main GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) and other potential off-targets. This prediction is juxtaposed with experimental data for established comparator compounds.

Disclaimer: Data for this compound is hypothetical and inferred from structure-activity relationships of similar compounds. It should be verified by direct experimental testing.

Compound Primary Target GAT1 IC₅₀ (µM) GAT2 IC₅₀ (µM) GAT3 IC₅₀ (µM) BGT1 IC₅₀ (µM) Potential Off-Targets
This compound GAT1Predicted: < 1Predicted: > 100Predicted: > 100Predicted: > 50Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Sigma (σ) Receptors, Monoamine Transporters (SERT, DAT, NET)
Tiagabine GAT10.04 - 0.39[7]>1000>1000Moderately ActiveMinimal cross-reactivity reported
SKF-89976A GAT10.13[8]550[8]944[8]7210[8]Minimal cross-reactivity reported
CI-966 GAT10.26[3][9]>50>50Not reportedMinimal cross-reactivity reported

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action and assess cross-reactivity, a series of experiments are typically conducted. The diagrams below illustrate the relevant biological pathway and a standard experimental workflow.

GABASignaling GABAergic Synapse Signaling Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates Inhibitor GAT1 Inhibitor (e.g., this compound) Inhibitor->GAT1_pre Blocks

Caption: Simplified diagram of a GABAergic synapse showing GAT1-mediated GABA reuptake and its inhibition.

ExperimentalWorkflow Cross-Reactivity Screening Workflow start Synthesize & Purify This compound primary_assay Primary Screen: [3H]GABA Uptake Assay (GAT1, GAT2, GAT3, BGT1) start->primary_assay determine_ic50 Determine IC50 values for GAT subtypes primary_assay->determine_ic50 secondary_screen Secondary Screen: Off-Target Binding Assays (AChE, BuChE, σ Receptors, etc.) determine_ic50->secondary_screen If potent at primary target analyze Analyze Selectivity Profile & Compare to Alternatives determine_ic50->analyze determine_ki Determine Ki values for off-targets secondary_screen->determine_ki determine_ki->analyze end Conclusion on Cross-Reactivity analyze->end

Caption: A typical experimental workflow for assessing the cross-reactivity of a novel GAT inhibitor.

Experimental Protocols

The primary method for determining the inhibitory potency of compounds on GABA transporters is the radiolabeled GABA uptake assay.

Protocol: [³H]GABA Uptake Assay in HEK293 Cells

This protocol is adapted from standard methodologies for assessing GAT inhibition.

1. Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing one of the human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose.

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Inhibitors: Tiagabine, SKF-89976A.

  • Scintillation Cocktail and a scintillation counter .

  • 96-well microplates (cell culture treated).

2. Procedure:

  • Cell Seeding: Seed the specific GAT-expressing HEK293 cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final solvent concentration should not exceed 0.1%.

  • Assay Performance: a. On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer. b. Add 50 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For total uptake, add buffer alone. For non-specific uptake, add a saturating concentration of a potent inhibitor like Tiagabine. c. Pre-incubate the plates for 15-20 minutes at room temperature. d. Initiate GABA uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-20 nM). e. Incubate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line.

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add an appropriate volume of scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate specific [³H]GABA uptake by subtracting the non-specific uptake (CPM in the presence of a saturating inhibitor concentration) from the total uptake (CPM with buffer alone).

  • Plot the percentage of inhibition against the logarithm of the test compound's concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion and Future Directions

Based on its chemical structure, This compound is predicted to be a potent and selective inhibitor of the GABA transporter GAT1. Its cross-reactivity against other GAT subtypes is anticipated to be low, similar to other well-established GAT1-selective inhibitors like Tiagabine and SKF-89976A.

However, the presence of the benzylpiperidine scaffold warrants further investigation into potential off-target activities, particularly at monoamine transporters, cholinesterases, and sigma receptors, to fully characterize its selectivity profile. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Such studies are essential to confirm the compound's mechanism of action and to identify any potential liabilities that could impact its therapeutic development.

References

A Comparative Guide to the In Vitro and In Vivo Activities of 2-(1-Benzylpiperidin-4-yl)acetic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological studies of derivatives of "2-(1-Benzylpiperidin-4-yl)acetic acid" and structurally related N-benzylpiperidine and benzylpiperazine compounds. The data and experimental protocols summarized below are collated from various scientific publications to facilitate an objective evaluation of their therapeutic potential across different biological targets.

Data Presentation: In Vitro and In Vivo Activities

The following tables summarize the quantitative data from various studies, showcasing the potency and efficacy of these derivatives in different assays.

Table 1: In Vitro Enzyme Inhibition and Receptor Binding Data

Compound ClassDerivativeTargetAssay TypeIC50 / KiSource
Benzoylpiperidine 1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (10)MAGLEnzyme Inhibition150 nM (IC50)[1]
Benzoylpiperidine (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (11)MAGLEnzyme Inhibition100 nM (IC50)[1]
Benzoylpiperidine Compound 12 (difluoro-substituted derivative of 11)MAGLEnzyme Inhibition~38 nM (IC50)[1]
Benzylpiperidine 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e/E2020)Acetylcholinesterase (AChE)Enzyme Inhibition5.7 nM (IC50)[2]
Benzylpiperidine Compound 15bAcetylcholinesterase (AChE)Enzyme Inhibition0.39 ± 0.11 µM (IC50)[3]
Benzylpiperidine Compound 15jButyrylcholinesterase (BChE)Enzyme Inhibition0.16 ± 0.04 µM (IC50)[3]
Benzylpiperidine Compound d5HDAC / AChEEnzyme Inhibition0.17 µM / 6.89 µM (IC50)[4]
Benzylpiperidine Compound d10HDAC / AChEEnzyme Inhibition0.45 µM / 3.22 µM (IC50)[4]
Benzylpiperazine Compound 15σ1 ReceptorRadioligand Binding1.6 nM (Ki)[5][6]
Benzylpiperazine Compound 24σ1 ReceptorRadioligand Binding423 (Ki σ2/Ki σ1)[5][6]
Pyridine Derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)σ1 ReceptorRadioligand Binding1.45 ± 0.43 nM (Ki)[7]

Table 2: In Vivo Efficacy Data

Compound ClassDerivativeAnimal ModelAssayDoseEffectSource
Benzylpiperazine Compound 15MouseFormalin Test (Inflammatory Pain)3–60 mg/kg, i.p.Dose-dependent antinociception[5][6]
Benzylpiperazine Compound 15MouseChronic Constriction Injury (Neuropathic Pain)3–60 mg/kg, i.p.Dose-dependent anti-allodynic effects[5][6]
Benzylpiperidine Compound 15bMouse (Scopolamine-induced)Morris Water MazeNot specifiedMemory amelioration[3]
Benzylpiperidine Compound 15jMouse (Scopolamine-induced)Morris Water MazeNot specifiedMemory amelioration[3]
Benzylpiperidine 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e/E2020)RatAcetylcholine Level Measurement5 mg/kg, p.o.Marked and significant increase in acetylcholine in cerebral cortex[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays

  • Monoacylglycerol Lipase (MAGL) Inhibition Assay [1]

    • Enzyme Source : Human MAGL.

    • Substrate : 4-nitrophenylacetate.

    • Procedure : The inhibitory activity of the compounds was evaluated by measuring the hydrolysis of the substrate by MAGL. The data was compared with reference compounds.

    • Data Analysis : IC50 values were calculated to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cholinesterase (AChE and BChE) Inhibition Assay [3][8]

    • Method : Ellman's method was used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

    • Principle : The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

    • Procedure : The test compounds were incubated with the enzyme and DTNB, and the reaction was initiated by adding the substrate. The absorbance was measured spectrophotometrically.

    • Data Analysis : IC50 values were determined by plotting the percentage of inhibition versus the inhibitor concentration.

  • Sigma Receptor (σ1 and σ2) Radioligand Binding Assay [5][6]

    • Radioligands : [3H]-pentazocine for σ1 receptors and [3H]-DTG for σ2 receptors.

    • Procedure : The assays were performed using membrane homogenates. The synthesized compounds were incubated with the radioligand and the membrane preparation.

    • Nonspecific Binding : Determined in the presence of a high concentration of a standard ligand (e.g., haloperidol).

    • Data Analysis : The affinity of the compounds for the receptors was determined by competitive binding experiments, and the Ki values were calculated.

In Vivo Assays

  • Mouse Formalin Test for Inflammatory Pain [5][6]

    • Animal Model : Mice.

    • Procedure : A dilute solution of formalin is injected into the paw of the mouse, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The test compound or vehicle is administered prior to the formalin injection.

    • Observation : The time the animal spends licking or biting the injected paw is recorded as a measure of nociception.

    • Data Analysis : The antinociceptive effect of the compound is determined by the reduction in licking/biting time compared to the control group.

  • Chronic Constriction Injury (CCI) Model for Neuropathic Pain [5][6]

    • Animal Model : Mice.

    • Procedure : The sciatic nerve is loosely ligated to induce a nerve injury that results in neuropathic pain symptoms, such as allodynia (pain in response to a non-painful stimulus).

    • Behavioral Testing : Mechanical or thermal allodynia is assessed using von Frey filaments or a plantar test apparatus, respectively.

    • Data Analysis : The anti-allodynic effect of the test compound is evaluated by measuring the increase in the paw withdrawal threshold compared to the vehicle-treated group.

  • Morris Water Maze for Memory Assessment [3]

    • Animal Model : Scopolamine-induced memory-impaired mice.

    • Procedure : The test involves a circular pool filled with opaque water, with a hidden platform for the mice to escape onto. The mice are trained to find the platform.

    • Testing : After training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

    • Data Analysis : The memory-enhancing effect of the compound is determined by an increase in the time spent in the target quadrant compared to the scopolamine-treated control group.

Visualizations: Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis and evaluation of these compounds and a proposed signaling pathway for σ1 receptor modulation.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-piperidinecarboxamide) step1 Reaction with Benzyl Halides start->step1 step2 Functional Group Interconversion step1->step2 product Target Derivatives of This compound step2->product invitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) product->invitro invivo In Vivo Assays (Animal Models of Disease) invitro->invivo data Data Analysis (IC50, Ki, Efficacy) invivo->data

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

G Proposed Signaling Pathway for σ1 Receptor Antagonism in Nociception compound Benzylpiperazine Derivative (σ1R Antagonist) s1r σ1 Receptor compound->s1r Binds and antagonizes ion_channels Ion Channels (e.g., NMDA Receptors) s1r->ion_channels Modulates nociceptive_neuron Nociceptive Neuron ca_influx Ca2+ Influx ion_channels->ca_influx Leads to neuronal_hyperexcitability Neuronal Hyperexcitability ca_influx->neuronal_hyperexcitability Causes pain_transmission Pain Signal Transmission neuronal_hyperexcitability->pain_transmission Results in

References

A Comparative Review of Patent Literature on 4-Substituted Piperidine Derivatives Structurally Related to 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of patent literature did not reveal any patents specifically claiming the compound "2-(1-Benzylpiperidin-4-yl)acetic acid." Therefore, this guide provides a comparative review of patented compounds that are structurally related, primarily focusing on 4-benzylpiperidine and other 4-substituted piperidine derivatives. The data and experimental protocols presented herein are extracted from the patent literature for these related compounds and are intended to provide a comparative context for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of 4-substituted piperidines, particularly those with a benzyl group at the 4-position or on the piperidine nitrogen, have been extensively explored in patent literature for their therapeutic potential across various disease areas. This review focuses on the patented synthesis, biological activities, and experimental evaluation of these compounds, offering a comparative analysis of their performance as described in the public domain. The primary therapeutic indications highlighted in the reviewed patents include analgesia, central nervous system (CNS) depression, and antidepressant effects.

Synthetic Strategies for 4-Benzylpiperidine Derivatives

The patent literature describes several synthetic routes for the preparation of 4-benzylpiperidine derivatives. A common strategy involves the reaction of a 4-substituted piperidine precursor with a benzyl-containing reagent. One of the foundational patents in this area, US3462444A, outlines a method for synthesizing 4-benzyl-4-hydroxypiperidines, which can serve as key intermediates for further derivatization.

Experimental Protocol: Synthesis of N-benzyl-4-(2,4-dichlorobenzyl)-4-piperidinol (as described in US3462444A)

This protocol describes the synthesis of a representative 4-benzylpiperidine derivative.

Materials:

  • 2,4-dichlorobenzyl chloride

  • Magnesium

  • N-benzyl-4-piperidone

  • Dry ether

  • Ice

  • Acetic acid

  • Ammonia

  • Sodium sulfate

  • Ethanolic hydrochloric acid

  • Ethanol

  • Palladium-on-charcoal catalyst

Procedure:

  • A Grignard reagent is prepared from 2,4-dichlorobenzyl chloride (25.0 g) and magnesium (3.0 g) in dry ether.

  • This Grignard reagent is then reacted with N-benzyl-4-piperidone (18.9 g) in dry ether (100 cc).

  • The reaction mixture is worked up by adding it to crushed ice and acidifying with acetic acid.

  • The aqueous solution is then made alkaline with ammonia, and the desired product is extracted with ether.

  • The ethereal extract is dried over sodium sulfate, and the solvent is removed to yield crude N-benzyl-4-(2,4-dichlorobenzyl)-4-piperidinol.

  • The hydrochloride salt can be prepared by treatment with an excess of ethanolic hydrochloric acid, yielding N-benzyl-4-(2',4'-dichlorobenzyl)-4-piperidinol hydrochloride, which can be recrystallized from ethanol-ether.

This synthetic approach allows for the introduction of various substituents on the benzyl ring by starting with appropriately substituted benzyl halides.

G cluster_synthesis Synthesis of 4-Benzylpiperidine Derivatives start Substituted Benzyl Halide + Mg grignard Grignard Reagent (R-MgX) start->grignard reaction Grignard Reaction grignard->reaction piperidone N-Benzyl-4-piperidone piperidone->reaction workup Acidic Work-up (Ice, Acetic Acid) reaction->workup basification Basification (Ammonia) workup->basification extraction Ether Extraction basification->extraction product Crude N-Benzyl-4-(substituted-benzyl)-4-piperidinol extraction->product

Figure 1: Synthetic workflow for 4-benzylpiperidine derivatives.

Comparative Biological Activity

The patent literature for 4-substituted piperidine derivatives often includes data on their analgesic and CNS depressant activities. These activities are typically evaluated using standard animal models.

Analgesic and CNS Depressant Activity

US patent US3462444A discloses that novel 4-benzylpiperidine derivatives possess valuable pharmacodynamic activity, specifically analgesic and central nervous system depressant activity.[1] These compounds were also shown to exhibit anti-amphetamine activity and act as blockers of conditioned response.[1] Another patent, US3632767A, highlights the antidepressant properties of certain 4-substituted-piperidines, such as 4-benzylpiperidine, at dosage levels that do not produce stimulant effects.[2]

While specific quantitative data like ED50 or IC50 values are not always provided in these older patents, the disclosed therapeutic applications provide a basis for comparing the potential utility of different substitution patterns on the piperidine and benzyl rings.

The table below summarizes the qualitative biological activities of representative 4-substituted piperidine derivatives as described in the patent literature.

Compound ClassRepresentative Compound(s)Claimed Biological ActivityRelevant Patent(s)
4-Benzylpiperidine DerivativesN-benzyl-4-(2,4-dichlorobenzyl)-4-piperidinolAnalgesic, CNS DepressantUS3462444A
4-Substituted-piperidines4-BenzylpiperidineAntidepressantUS3632767A

Table 1: Summary of Claimed Biological Activities for Structurally Related Piperidine Derivatives

Experimental Protocols for Biological Evaluation

The patents often reference standard pharmacological assays to characterize the activity of the compounds. Below are descriptions of typical experimental protocols that would be used to evaluate the claimed activities.

Hot Plate Test for Analgesic Activity (General Protocol): This is a common method for assessing the central analgesic activity of compounds.

  • Animals: Mice or rats are typically used.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The test compound is administered to the animals (e.g., subcutaneously or orally).

    • At a predetermined time after administration, each animal is placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time after drug administration compared to a vehicle control is used as a measure of analgesic activity.

G cluster_workflow Hot Plate Analgesia Assay Workflow start Administer Test Compound to Animal place Place Animal on Hot Plate start->place observe Observe for Nociceptive Response (e.g., paw licking) place->observe record Record Latency Time observe->record analyze Compare Latency to Control Group record->analyze

Figure 2: Experimental workflow for the hot plate analgesia assay.

Assessment of CNS Depressant Activity (General Protocol): CNS depressant effects can be evaluated by observing changes in spontaneous motor activity.

  • Animals: Mice are commonly used.

  • Apparatus: An open-field apparatus equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • The test compound is administered to the animals.

    • The animals are placed in the open-field arena.

    • Various parameters of motor activity, such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena, are recorded over a specific period.

  • Data Analysis: A significant reduction in motor activity compared to a vehicle-treated control group is indicative of CNS depressant effects.

Structure-Activity Relationships and Alternative Scaffolds

The patent literature on piperidine derivatives provides insights into structure-activity relationships (SAR). For instance, the nature and position of substituents on the benzyl ring of 4-benzylpiperidines can significantly influence their biological activity. The patents suggest that halogen and methoxy substitutions are well-tolerated and can lead to potent compounds.

Furthermore, the broader patent landscape reveals a variety of alternative scaffolds based on the 4-substituted piperidine core. These include compounds where the benzyl group is replaced with other aromatic or heteroaromatic moieties, and where the substituent at the 4-position is varied to target different biological receptors. For example, patents on FAAH inhibitors and opioid receptor modulators often feature a 4-substituted piperidine core, but with different functional groups to achieve desired potency and selectivity.

Conclusion

While a direct patent literature review for "this compound" is not feasible due to the absence of specific patents for this compound, a comparative analysis of structurally related 4-benzylpiperidine and 4-substituted piperidine derivatives provides valuable insights for researchers in the field. The patent landscape indicates that this chemical class is a rich source of compounds with potential therapeutic applications, particularly in the areas of analgesia and CNS disorders. The synthetic routes are well-established, allowing for the generation of diverse libraries for biological screening. Future research in this area may focus on further optimizing the pharmacological properties of these derivatives and exploring their potential in other therapeutic indications. The experimental protocols and comparative data presented in this guide serve as a foundational resource for such endeavors.

References

Safety Operating Guide

Proper Disposal of 2-(1-Benzylpiperidin-4-yl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(1-Benzylpiperidin-4-yl)acetic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Classification:

    • Based on its chemical structure (a substituted piperidine and acetic acid derivative), this compound should be treated as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification according to local, state, and federal regulations.

  • Waste Segregation and Containerization:

    • Solid Waste:

      • Place solid this compound into a dedicated, properly labeled hazardous waste container.

      • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

      • Do not mix with other incompatible waste streams.

    • Contaminated Labware:

      • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.

      • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as liquid hazardous waste.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with all necessary information about the chemical, including its name and any known hazards.

Quantitative Data Summary

For planning purposes, the following table summarizes key quantitative aspects of the disposal process.

ParameterGuidelineRationale
Rinsate Volume Triple rinse with a volume of solvent equal to ~10% of the container's volume.Ensures thorough decontamination of glassware.
Waste Accumulation Time Do not exceed the maximum accumulation time for hazardous waste as per institutional and regulatory policies (typically 90 or 180 days).Compliance with hazardous waste regulations.
Container Headspace Leave at least 10% headspace in liquid waste containers.Allows for vapor expansion and prevents spills.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at Point of Generation A->B C Solid Waste (Chemical & Contaminated Items) B->C D Liquid Waste (Contaminated Solvents/Rinsate) B->D E Step 3: Place in Labeled, Compatible Hazardous Waste Container C->E D->E F Step 4: Store Container in Designated Satellite Accumulation Area E->F G Step 5: Arrange for Pickup by Certified Waste Disposal Service F->G H Step 6: Document Waste Manifest G->H

Caption: Logical steps for the safe disposal of this compound.

Personal protective equipment for handling 2-(1-Benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(1-Benzylpiperidin-4-yl)acetic acid in a research and drug development environment.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is proper personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][3]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant lab coat or apron.[1][2]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the powder outside of a fume hood or if dust or vapors are generated.[1][3]To protect against the inhalation of harmful dust, fumes, or vapors.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.

Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety when handling this compound.

Engineering Controls:

  • Fume Hood: Always handle the compound, especially in powdered form or when creating solutions, inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1][2]

Safe Handling Practices:

  • Avoid Contact: Take all necessary precautions to avoid inhalation, ingestion, and contact with skin and eyes.[1][4]

  • Smallest Quantities: Handle the smallest possible amounts of the chemical in the work area.

  • Secondary Containment: Use secondary containment for open containers of the substance.

  • Opening Containers: Exercise extreme caution when opening containers, as threads of screw caps may be contaminated. Open containers slowly on a stable surface.

  • Transferring: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. When making solutions, always add the acid to the solvent, not the other way around, to prevent splashing.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including unused compounds and contaminated items, must be collected in a designated, properly labeled hazardous waste container.[4]

  • Contaminated Materials: All materials that have come into contact with the acid, such as PPE (gloves, lab coats), absorbent pads, and disposable labware, must be disposed of as hazardous waste.[1]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]

  • Neutralization: Depending on institutional and local regulations, dilute acidic waste may need to be neutralized to a pH between 6 and 8 before being collected for disposal.[1]

  • Consult Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[4]

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Dissolution Dissolution Weighing and Transfer->Dissolution Reaction/Use Reaction/Use Dissolution->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Safe handling workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.